Technical Documentation Center

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
  • CAS: 1896579-08-0

Core Science & Biosynthesis

Foundational

The Strategic Role of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate in Advanced Therapeutics

Abstract: In the landscape of modern medicinal chemistry, halogenated quinolines serve as privileged scaffolds for novel drug discovery. Specifically, methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of modern medicinal chemistry, halogenated quinolines serve as privileged scaffolds for novel drug discovery. Specifically, methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) has emerged as a critical intermediate in the synthesis of highly selective Nav1.8 inhibitors for pain management, as well as transition metal complexes with potent antimicrobial properties. This whitepaper provides an in-depth technical analysis of its chemical identifiers, pharmacological utility, and self-validating synthetic workflows.

Chemical Identifiers & Core Properties

Accurate compound identification is the foundation of reproducible research. The table below summarizes the core identifiers and physical properties of the target molecule, aggregating data from validated chemical repositories .

PropertyValue / Identifier
Chemical Name Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
CAS Registry Number 1896579-08-0
Molecular Formula C₁₁H₇ClFNO₂
Molecular Weight 239.63 g/mol
SMILES String O=C(C1=CC2=CC(F)=CC=C2N=C1Cl)OC
Appearance Light yellow to off-white solid
Solubility Soluble in DMF, DMSO, and moderately in Ethyl Acetate
Pharmacological Context & Target Rationale

The structural architecture of methyl 2-chloro-6-fluoroquinoline-3-carboxylate is masterfully designed for late-stage functionalization in drug development. Its most prominent application is acting as the core building block for Nav1.8 voltage-gated sodium channel inhibitors .

Nav1.8 channels are predominantly expressed in the peripheral nervous system, specifically within Dorsal Root Ganglion (DRG) neurons. Because they govern the propagation of nociceptive (pain) signals without crossing into the central nervous system, inhibiting Nav1.8 offers a pathway to profound analgesia without the addictive liabilities of opioids.

Mechanistic Causality of the Scaffold:

  • C6-Fluorine: The integration of fluorine enhances the molecule's lipophilicity, improving membrane permeability. Furthermore, it blocks metabolic oxidation by cytochrome P450 enzymes at the C6 position, increasing the drug's half-life.

  • C2-Chlorine: This acts as a highly reactive leaving group. In subsequent synthetic steps, it undergoes facile Nucleophilic Aromatic Substitution (SNAr) with complex bicyclic amines (e.g., 4,4-difluoroazepane), anchoring the pharmacophore that blocks the Nav1.8 pore.

  • C3-Methyl Ester: Serves as a robust protecting group for the carboxylic acid during the harsh conditions of C2 functionalization. It is later saponified to form therapeutic amides.

Nav18Pathway Stimulus Peripheral Nociceptive Stimulus DRG Dorsal Root Ganglion (DRG) Neurons Stimulus->DRG Nav Nav1.8 Channel Activation (Sodium Influx) DRG->Nav Pain Pain Signal Propagation to CNS Nav->Pain Drug Fluoroquinoline-based Nav1.8 Inhibitor Drug->Nav Allosteric/Pore Blockade

Mechanism of Nav1.8 inhibition by fluoroquinoline-derived compounds in pain signaling.

De Novo Synthesis & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the synthesis of methyl 2-chloro-6-fluoroquinoline-3-carboxylate must be approached as a self-validating system. The following protocols detail the transformation from the aldehyde precursor to the final ester, explaining the physical chemistry driving each step , .

SynthesisWorkflow A N-(4-fluorophenyl) acetamide B 2-chloro-6-fluoroquinoline- 3-carbaldehyde A->B POCl3, DMF (Vilsmeier-Haack) C 2-chloro-6-fluoroquinoline- 3-carboxylic acid B->C AgNO3, NaOH (Oxidation) D Methyl 2-chloro-6-fluoroquinoline- 3-carboxylate (CAS: 1896579-08-0) C->D MeI, K2CO3, DMF (Esterification)

Chemical synthesis workflow for methyl 2-chloro-6-fluoroquinoline-3-carboxylate.

Phase 1: Chemoselective Oxidation (Synthesis of the Carboxylic Acid)

Aldehydes situated on electron-deficient heterocyclic rings are notoriously sensitive. Using harsh oxidants (like KMnO₄) often leads to ring cleavage or over-oxidation. Therefore, a mild, Tollens-like silver oxidation is employed.

Protocol:

  • Initiation: Dissolve 1.0 g (4.8 mmol) of 2-chloro-6-fluoroquinoline-3-carbaldehyde in 30 mL of ethanol. Add 1.3 g (7.6 mmol) of silver nitrate (AgNO₃). Stir for 1 hour at room temperature.

  • Base Addition: Dropwise, add a solution of sodium hydroxide (0.96 g, 24 mmol) dissolved in 80% aqueous ethanol. Stir for 5 hours.

    • Causality & Validation: The addition of NaOH generates silver(I) oxide in situ, which oxidizes the aldehyde to a carboxylate salt. The reaction is self-validating: a dark brown/black precipitate of elemental silver will form, confirming electron transfer.

  • Purification: Filter the crude mixture through a pad of Celite.

    • Causality: Celite is mandatory here to trap colloidal silver particles that would otherwise form intractable emulsions during extraction.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute with water and acidify to pH ~2 using 1N HCl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield 2-chloro-6-fluoroquinoline-3-carboxylic acid as an off-white solid.

Phase 2: Base-Mediated Esterification (Synthesis of the Target Molecule)

Standard Fischer esterification (MeOH/H₂SO₄) requires harsh reflux conditions that can protonate the quinoline nitrogen and induce unwanted side reactions with the halogens. An SN2 alkylation approach is far superior.

Protocol:

  • Activation: Dissolve 0.75 g (3.3 mmol) of the synthesized 2-chloro-6-fluoroquinoline-3-carboxylic acid in 7.5 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.4 g (10 mmol) of potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion. DMF, a polar aprotic solvent, leaves the anion unsolvated and highly reactive.

  • Alkylation: Add 0.5 mL (8.3 mmol) of methyl iodide (MeI). Stir the mixture at 50 °C for 12 hours.

  • Quenching & Validation: Pour the reaction mixture into ice-cold water.

    • Validation Checkpoint: The sudden shift in solvent polarity forces the hydrophobic methyl ester to precipitate out of solution. If the reaction failed, the water-soluble potassium carboxylate salt would remain dissolved, yielding no precipitate.

  • Final Extraction: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and evaporate the solvent. The result is methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) as a light yellow solid.

References
  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of Nav1.
  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega / PubMed Central URL:[Link]

Exploratory

molecular weight and formula of methyl 2-chloro-6-fluoroquinoline-3-carboxylate

An In-depth Technical Guide to Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of methyl 2-chloro-6-fluoroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2-chloro-6-fluoroquinoline-3-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore plausible synthetic pathways with mechanistic insights, discuss methods for its characterization, and highlight its applications as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this valuable chemical entity.

Core Physicochemical Properties

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a substituted quinoline derivative. The quinoline ring system is a prominent scaffold in numerous biologically active compounds. The specific substitutions on this molecule—a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl carboxylate group at the 3-position—make it a highly versatile building block for further chemical modifications.

The chlorine at the C-2 position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The fluorine at C-6 can enhance metabolic stability and binding affinity of derivative compounds. The methyl ester at C-3 provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid or amidation.

Table 1: Summary of Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₇ClFNO₂ Calculated
Molecular Weight 239.63 g/mol Calculated
IUPAC Name methyl 2-chloro-6-fluoroquinoline-3-carboxylate N/A
CAS Number Not directly available. The corresponding carboxylic acid is 1017222-23-9. [1]

| Appearance | Expected to be a solid at room temperature. | Analogy to similar compounds |

Synthesis and Mechanistic Rationale

The synthesis of substituted quinolines often relies on well-established cyclization reactions. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative. For our target molecule, a plausible synthetic route begins with 4-fluoroaniline.

The chosen pathway ensures precise control over the substitution pattern. The Vilsmeier-Haack reaction is a reliable method for formylating an activated aromatic ring, which is a key step in building the pyridine half of the quinoline system. Subsequent oxidation and esterification yield the final product.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Oxidation & Esterification A 4-Fluoroaniline C 4-Fluoroacetanilide A->C Acetylation B Acetic Anhydride B->C E 2-Chloro-6-fluoro-3-formylquinoline C->E Formylation & Cyclization (70-80 °C) D POCl₃, DMF (Vilsmeier Reagent) D->E G Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (Target Molecule) E->G Oxidation to Carboxylic Acid, then Esterification F 1. Oxidizing Agent (e.g., MnO₂) 2. Methanol, Acid Catalyst F->G G cluster_0 C-2 Position Modification cluster_1 C-3 Position Modification A Methyl 2-chloro-6-fluoro quinoline-3-carboxylate B Nucleophilic Substitution (e.g., with Amines, Thiols) A->B D Ester Hydrolysis -> Carboxylic Acid A->D C Novel Kinase Inhibitors, Antimicrobial Agents B->C E Amide Coupling D->E F Bioactive Amides & Peptidomimetics E->F

Caption: Role as a versatile intermediate in drug discovery workflows.

  • Modification at C-2: The chloro group at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various amine, alcohol, or thiol-containing fragments, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. [2]* Modification at C-3: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents to form amides, a functional group prevalent in many drug molecules.

Experimental Protocol: Representative Synthesis of a Key Precursor

While a specific protocol for the title compound is not readily available, the following procedure for the synthesis of a closely related precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, illustrates the key Vilsmeier-Haack reaction. This protocol is adapted from established literature methods. [3]

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Materials:

  • p-Methylacetanilide

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath.

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (0.125 mol) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0 °C during the addition.

  • Reactant Addition: To the freshly prepared Vilsmeier reagent, add p-methylacetanilide (0.05 mol) portion-wise.

  • Reaction: After the addition is complete (approx. 5 minutes), remove the ice bath and heat the reaction mixture to 70-80 °C. Reflux for 6 to 17 hours, monitoring the reaction progress using thin-layer chromatography (TLC). [3]5. Work-up: Upon completion, cool the mixture to room temperature and carefully pour it into 200-300 mL of ice-cold water.

  • Isolation: The crude product will precipitate out of the aqueous solution. Isolate the solid by vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate to yield the pure 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid. [3] Self-Validation Note: This protocol employs the Vilsmeier-Haack reaction, a robust and well-documented method for the formylation of electron-rich aromatic compounds and subsequent cyclization to form quinolines. The success of the reaction is validated by the isolation of the expected product, which can be confirmed by melting point and spectroscopic analysis (NMR, MS).

Safety and Handling

As with any laboratory chemical, methyl 2-chloro-6-fluoroquinoline-3-carboxylate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is not available, related chlorinated and fluorinated heterocyclic compounds can be irritants and may be harmful if ingested or inhaled. Treat as a potentially hazardous substance.

Conclusion

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate stands out as a strategically important intermediate for synthetic and medicinal chemists. Its defined physicochemical properties and multiple reactive sites offer a robust platform for the synthesis of diverse and complex molecules. The synthetic pathways are based on reliable and scalable organic reactions, ensuring its accessibility for research and development. A thorough understanding of its chemistry and handling is essential for leveraging its full potential in the ongoing quest for novel therapeutics.

References

  • CP Lab Safety. methyl 2-chloroquinoline-3-carboxylate, min 97%, 1 gram. [Link]

  • Rivera, W. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941. [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • Gebregeorgis, A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega. [Link]

  • Howard, S., et al. (2010). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 53(22), 7940–7951. [Link]

  • Psomas, G., et al. (2022). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Molecules, 27(8), 2596. [Link]

  • Royal Society of Chemistry. (2024). RSC Medicinal Chemistry. [Link]

  • PubChem. 6-Fluoro-2-methylquinoline-3-carboxylic acid. [Link]

  • Gilfanov, I. R., et al. (2024). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Pharmaceuticals, 17(3), 325. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 30(2), 143-155. [Link]

Sources

Foundational

The Electronic Paradigm of 6-Fluoroquinoline Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary The quinoline ring system is a historically privileged scaffold in drug discovery. However, the strategic installation of a fluorine atom at the C-6 position represents one of the most successful applic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system is a historically privileged scaffold in drug discovery. However, the strategic installation of a fluorine atom at the C-6 position represents one of the most successful applications of rational electronic tuning in medicinal chemistry. This specific modification gave rise to the fluoroquinolone class of antimicrobials (e.g., ciprofloxacin, levofloxacin) and is increasingly being repurposed for novel anticancer and antiviral agents[1]. This whitepaper explores the profound electronic effects of C-6 fluorine substitution, detailing how it modulates pKa, lipophilicity, and target engagement, while providing self-validating experimental protocols for synthesizing and profiling these critical pharmacophores.

The Physicochemical Rationale: Electronic Effects of C-6 Fluorination

Fluorine is the most electronegative element in the periodic table. Its incorporation into the quinoline core exerts competing but highly predictable electronic effects that fundamentally alter the molecule's behavior:

  • Inductive Withdrawing (-I) vs. Resonance Donating (+R): At the C-6 position, the strong -I effect of fluorine pulls electron density away from the aromatic system, while its +R effect donates lone-pair electron density back into the pi-system[2]. The net result is a highly polarized but metabolically robust C-F bond that resists oxidative degradation by cytochrome P450 enzymes, effectively blocking major pathways of metabolic clearance[2].

  • pKa Modulation and Zwitterionic Tuning: The basicity of the quinoline nitrogen (and any secondary amine substituents, such as a C-7 piperazine) is significantly altered by fluorine substitution. The strong inductive effect generally decreases the pKa of adjacent basic centers, though this is heavily dependent on the number of bonds and spatial proximity[3]. For fluoroquinolones, this precise electronic tuning ensures the molecule exists primarily as a zwitterion at physiological pH (7.4), optimizing both aqueous solubility and membrane permeability.

  • Lipophilicity and Membrane Penetration: The introduction of fluorine at C-6 increases the overall lipophilicity (logP) of the scaffold. This increased lipophilicity directly correlates with enhanced cellular penetration, allowing the drug to cross bacterial porins or complex lipid barriers such as the corneal epithelium[4].

Quantitative Structure-Property Relationships (QSPR)

To illustrate the profound impact of the C-6 fluorine, Table 1 compares the physicochemical and biological properties of first-generation non-fluorinated quinolones against subsequent generations of 6-fluoroquinolones. The data demonstrates that C-6 fluorination drastically lowers the Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria like E. coli[1].

Table 1: Physicochemical and Antibacterial Profiling of Quinolone Scaffolds

Scaffold / DrugC-6 SubstituentpKa1 (Carboxyl)pKa2 (Basic Amine)logPMIC (E. coli) µM
Nalidixic Acid (1st Gen)-H6.0N/A1.41> 15.0
Norfloxacin (2nd Gen)-F6.38.7-1.030.18 - 0.75
Ciprofloxacin (2nd Gen)-F6.18.7-0.280.03 - 0.18
Levofloxacin (3rd Gen)-F5.58.0-0.390.09 - 0.36

(Note: MIC values are representative ranges derived from standard antimicrobial susceptibility testing[1].)

Mechanistic Pathway: Target Engagement and Electronic Binding

The electronic properties of the 6-fluoroquinoline scaffold dictate its binding affinity to its primary targets: bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The highly electronegative C-6 fluorine increases the acidity of the C-3 carboxyl and C-4 keto groups through inductive effects. This electronic polarization optimizes the coordination of these oxygen atoms with a magnesium ion (Mg2+), forming a critical Mg2+-water bridge that anchors the drug to the DNA-enzyme cleavage complex[1].

MOA N1 6-Fluoroquinoline Scaffold N2 Bacterial DNA Gyrase (Topoisomerase II) N1->N2 Targets N4 Mg2+-Water Bridge Coordination (C3/C4) N1->N4 Electronic Binding N3 DNA Cleavage Complex Formation N2->N3 Induces N5 Inhibition of DNA Religation N3->N5 Leads to N4->N3 Stabilizes N6 Double-Strand Breaks & Cell Death N5->N6 Triggers

Figure 1: Mechanistic pathway of 6-fluoroquinoline-mediated DNA gyrase inhibition.

Experimental Methodologies & Self-Validating Protocols

To effectively leverage the 6-fluoroquinoline scaffold in drug discovery, researchers must employ robust synthetic and analytical workflows. The following protocols emphasize causality and self-validation.

Protocol 1: Regioselective Iridium-Catalyzed C-H Borylation of 6-Fluoroquinolines

Causality & Design: Functionalizing the quinoline core is notoriously challenging due to competing reactive sites. The Iridium-catalyzed C-H borylation elegantly solves this. The choice of the [Ir(OMe)COD]2 catalyst paired with the sterically demanding 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) ligand ensures that borylation avoids the electron-deficient C-2/C-3 positions and sterically hindered peri-positions. Instead, the reaction is regioselectively guided to the C-7 position, directly adjacent to the C-6 fluorine, yielding a versatile boronic ester intermediate for downstream cross-coupling[5].

Step-by-Step Methodology:

  • Preparation: Oven-dry a 15 mL Schlenk flask at 150 °C and cool it under a high vacuum to ensure a strictly anhydrous environment.

  • Reagent Loading: Refill the flask with nitrogen. Under a positive N2 pressure, sequentially add: 6-fluoroquinoline substrate (1.0 equiv), dtbpy ligand (3 mol %), bis(pinacolato)diboron (

    
    ) (1.1 equiv), and [Ir(OMe)COD]2 catalyst (1.5 mol %)[5].
    
  • Degassing: Place the Schlenk flask under vacuum for 20 minutes, then refill with nitrogen. Repeat this cycle three times to remove trace oxygen, which rapidly deactivates the Ir-catalyst[5].

  • Solvent Addition: Inject anhydrous THF (2.5 mL/mmol) via a syringe through the septum[5].

  • Reaction Execution: Seal the reaction vessel and heat to 80 °C in an aluminum heating block for 12–18 hours[5].

  • Validation (Self-Validating Step): Monitor the conversion via 1H NMR analysis of the crude reaction mixture. Use 1,3,5-trimethoxybenzene as an internal standard. The disappearance of the C-7 aromatic proton signal and the emergence of a strong singlet corresponding to the pinacol methyl groups (~1.3 ppm) confirm successful and regioselective borylation[5].

Workflow S1 6-Fluoroquinoline Substrate S2 Ir-Catalyst & B2pin2 (dtbpy ligand) S1->S2 Reagents S3 C-H Activation (Regioselective C-7) S2->S3 80°C, 12h S4 C7-Borylated Intermediate S3->S4 Borylation S5 Downstream Functionalization S4->S5 Diversification

Figure 2: Workflow for the regioselective Iridium-catalyzed borylation of 6-fluoroquinolines.

Protocol 2: Physicochemical Profiling (pKa and logD Determination)

Causality & Design: Because the C-6 fluorine drastically alters the ionization state[2], accurate pKa and logD (pH 7.4) measurements are critical for predicting pharmacokinetics. We employ a potentiometric titration coupled with a shake-flask LC-MS method to ensure high-fidelity data.

Step-by-Step Methodology:

  • pKa Determination (Potentiometric Titration):

    • Dissolve 1-2 mg of the synthesized 6-fluoroquinoline derivative in 10 mL of 0.15 M KCl (to maintain a constant ionic strength).

    • Titrate the solution with standardized 0.1 M HCl down to pH 2.0, then reverse titrate with 0.1 M NaOH up to pH 12.0 under a continuous argon purge to prevent CO2 absorption.

    • Validation: Calculate the first derivative of the titration curve; the inflection points correspond to the pKa values. A perfectly overlapping, reversible hysteresis loop between the forward and reverse titrations validates the absence of compound degradation during the assay.

  • logD (pH 7.4) Determination (Shake-Flask LC-MS):

    • Prepare a biphasic system of 1-octanol and pH 7.4 phosphate-buffered saline (PBS), mutually saturated by stirring together for 24 hours.

    • Dissolve the compound in the PBS phase at a concentration of 100 µM.

    • Add an equal volume of the saturated 1-octanol, vortex vigorously for 3 minutes, and centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Quantify the analyte concentration in both the aqueous and organic phases using LC-MS/MS.

    • Validation: Calculate the mass balance (

      
      ). A mass recovery of >95% validates the assay, ensuring no compound was lost to precipitation or adsorption to the plasticware.
      

Conclusion

The strategic incorporation of a fluorine atom at the C-6 position of the quinoline scaffold is a masterclass in rational drug design. By finely tuning the electronic landscape of the molecule, medicinal chemists can independently modulate pKa, enhance metabolic stability, and drive highly specific target engagement. When coupled with modern regioselective synthetic methodologies like Iridium-catalyzed borylation, the 6-fluoroquinoline core remains an inexhaustible wellspring for novel therapeutics.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • EFFECT OF FLUORINE-SUBSTITUTION ON BASICITY OF BENZO[h]QUINOLINE, BENZOLflQUINOLINE AND QUINOL Source: HETEROCYCLES URL:[Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs Source: PMC URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL:[Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines Source: MDPI URL:[Link]

Sources

Exploratory

Solubility Profile and Solvent-Driven Reactivity of Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate: A Technical Guide

Executive Summary Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) is a highly specialized, polyfunctional heterocyclic intermediate[1]. In contemporary medicinal chemistry, it serves as a critical bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) is a highly specialized, polyfunctional heterocyclic intermediate[1]. In contemporary medicinal chemistry, it serves as a critical building block in the synthesis of isoform-selective NaV1.8 inhibitors—a class of non-opioid therapeutics designed for the management of severe nociceptive and neuropathic pain[2][3].

Because this compound features a rigid aromatic core, multiple halogens, and an ester moiety, its solubility profile is non-trivial. Understanding its behavior in various organic solvents is not merely a matter of purification; it is a fundamental prerequisite for optimizing downstream nucleophilic aromatic substitution (SNAr) reactions. This whitepaper provides a comprehensive analysis of the compound's solubility profile, detailing the causality behind solvent selection and establishing a self-validating experimental protocol for thermodynamic solubility screening.

Physicochemical & Structural Determinants of Solubility

To predict and manipulate the solubility of methyl 2-chloro-6-fluoroquinoline-3-carboxylate, one must deconstruct its molecular architecture:

  • The Quinoline Core: The bicyclic aromatic system promotes strong intermolecular

    
     stacking in the solid state. This high crystal lattice energy inherently restricts solubility in non-polar aliphatic solvents (e.g., hexane, heptane).
    
  • Halogen Substituents (2-Chloro, 6-Fluoro): Halogens increase the overall lipophilicity (LogP) of the molecule while simultaneously withdrawing electron density from the ring via inductive effects. The 2-chloro position is highly electrophilic, making it the primary site for SNAr reactions[4].

  • Methyl Ester (C3 Position): The ester group acts as a strong hydrogen-bond acceptor. This significantly enhances solubility in polar aprotic solvents and moderately polar esters, but leaves the molecule vulnerable to transesterification if exposed to protic solvents (like methanol) under highly basic conditions.

Causality Insight: The combination of high lipophilicity and the lack of hydrogen-bond donors means this compound will exhibit optimal solubility in polar aprotic solvents (which can solvate the dipole moments without donating protons) and poor solubility in both water and non-polar alkanes.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the predictive and empirical solubility profile of methyl 2-chloro-6-fluoroquinoline-3-carboxylate across standard organic solvent classes, contextualized for process chemistry applications.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Process Application & Causality
Polar Aprotic DMF, DMSO, NMP> 100 (Freely Soluble)Primary Reaction Media: High dielectric constants stabilize anionic transition states during SNAr reactions[4].
Halogenated Dichloromethane (DCM)50 - 100 (Soluble)Extraction/Workup: Excellent for partitioning the compound from aqueous layers during post-reaction workup.
Esters / Ethers Ethyl Acetate, THF20 - 50 (Moderately Soluble)Chromatography: Ideal as the polar component in normal-phase silica gel chromatography.
Protic Methanol, Ethanol5 - 20 (Slightly Soluble)Crystallization: Useful as solvent/anti-solvent pairs. Caution: May cause transesterification under basic conditions.
Non-Polar Aliphatic Hexane, Heptane< 1 (Practically Insoluble)Anti-Solvents: Used to crash out the product during purification or as the non-polar mobile phase in chromatography.

Experimental Workflow: Thermodynamic Solubility Profiling

To generate reliable solubility data for scale-up, researchers must distinguish between kinetic solubility (which can be skewed by supersaturation) and thermodynamic solubility.

The following protocol is designed as a self-validating system . It does not merely measure concentration; it verifies mass balance and solid-state integrity to ensure the solvent has not degraded the compound or altered its polymorphic form.

Step-by-Step Methodology
  • Preparation (The "Shake-Flask" Method): Add an excess of methyl 2-chloro-6-fluoroquinoline-3-carboxylate (e.g., 50 mg) to a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Equilibration: Seal the vial and agitate via an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25°C. Causality: 24 hours is required to overcome kinetic supersaturation and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 RPM for 10 minutes. Causality: Centrifugation is prioritized over syringe filtration. Filters can adsorb hydrophobic compounds or leach extractables, skewing quantitative results.

  • Supernatant Quantification (HPLC-UV): Dilute an aliquot of the clear supernatant into a compatible diluent (e.g., Acetonitrile) and analyze via HPLC-UV against a known calibration curve.

  • Self-Validation Check 1 (Mass Balance): Evaporate the remaining solvent and weigh the residual solid. Formula:(Mass in Supernatant + Mass of Residual Solid) / Initial Mass. A recovery of < 95% indicates solvent-mediated chemical degradation.

  • Self-Validation Check 2 (Solid-State XRPD): Analyze the residual solid via X-Ray Powder Diffraction (XRPD). Causality: If the solvent formed a co-crystal or solvate, the measured solubility is that of the new solvate, not the pure starting material.

SolubilityWorkflow A Compound Aliquot (CAS 1896579-08-0) B Solvent Addition (Various Classes) A->B C Agitation & Incubation (24h at 25°C) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC-UV) D->E F Solid Phase Analysis (XRPD for Polymorphs) D->F G Thermodynamic Solubility Profile E->G F->G

Fig 1. High-throughput thermodynamic solubility screening workflow with solid-state verification.

Application Insight: Solvent-Directed SNAr Reactions

The primary utility of methyl 2-chloro-6-fluoroquinoline-3-carboxylate is its participation in SNAr reactions to build complex bicyclic heterocyclic amides (e.g., NaV1.8 inhibitors)[2][4].

In a standard protocol, the compound is reacted with an amine (such as 4,4-difluoroazepane) in N,N-dimethylformamide (DMF) at 80°C, utilizing potassium carbonate (


) as a base[4].
The Causality of Solvent Selection (Why DMF?)

SNAr reactions proceed via an addition-elimination mechanism. The amine nucleophile attacks the electrophilic C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex .

  • Nucleophile Activation: Protic solvents (like ethanol) would hydrogen-bond with the amine nucleophile, creating a solvation shell that severely dampens its reactivity. DMF, being aprotic, leaves the amine "naked" and highly nucleophilic.

  • Transition State Stabilization: The formation of the Meisenheimer complex generates a localized negative charge on the quinoline ring. The high dielectric constant of DMF (

    
    ) stabilizes this anionic transition state, drastically lowering the activation energy (
    
    
    
    ) of the reaction.
  • Base Solubility: While

    
     is largely insoluble in organic solvents, DMF provides just enough partial solubility to facilitate the deprotonation of the amine during the catalytic cycle.
    

SNArMechanism A Starting Material (2-Chloroquinoline core) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (e.g., Azepane derivative) B->C D Product Formation (2-Aminoquinoline core) C->D Chloride Elimination Solvent Polar Aprotic Solvent (DMF/DMSO) Stabilizes Transition State Solvent->C Solvation

Fig 2. Solvent-stabilized Meisenheimer complex formation during SNAr at the C2 position.

Conclusion & Best Practices

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate exhibits a highly polarized solubility profile dictated by its halogenated aromatic core and ester functionality.

  • For Synthesis: Always default to anhydrous polar aprotic solvents (DMF, DMSO) to maximize both solubility and SNAr reaction kinetics.

  • For Purification: Utilize the compound's high solubility in DCM for aqueous extraction, and its differential solubility in Ethyl Acetate/Hexane for silica gel chromatography.

  • Storage: Store the compound in a cool, dry environment. Avoid prolonged exposure to ambient moisture if stored in hygroscopic solvents like DMSO, as water ingress will rapidly crash the compound out of solution.

References

  • SiteOne Therapeutics, Inc. (2023). Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. (Patent No. WO2023211990A1). World Intellectual Property Organization.
  • Bagal, S. K., et al. (2016). Voltage-gated sodium channels as drug discovery targets. MedChemComm, 7(10), 1836-1845. Royal Society of Chemistry. Retrieved from:[Link]

Sources

Foundational

Whitepaper: Reactivity Profile and Derivatization Strategies of the 2-Chloro Position in Quinoline Carboxylates

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and antibacterial agents. Within this chemical space, 2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and antibacterial agents. Within this chemical space, 2-chloroquinoline-3-carboxylates (and their corresponding carboxylic acids) serve as highly versatile synthetic building blocks. This technical guide details the intrinsic reactivity profile of the C2-chloro position—governed by profound stereoelectronic effects—and provides field-proven, self-validating protocols for its functionalization via Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling.

Mechanistic Foundations: Electronic Activation of the C2 Position

The reactivity of the 2-chloro position in quinoline carboxylates is not merely a function of the carbon-halogen bond; it is strictly dictated by the electronic landscape of the fused heterocyclic system.

  • The Alpha-Effect: The adjacent pyridine-like nitrogen atom exerts a powerful inductive and resonance electron-withdrawing effect, rendering the C2 and C4 positions highly electrophilic.

  • Synergistic Activation: The presence of a carboxylate or carboxylic acid group at the C3 position acts as a secondary electron-withdrawing group (EWG). This dual-EWG system drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring[1].

  • Causality in Reactivity: When a nucleophile attacks the C2 position, the resulting anionic Meisenheimer intermediate is deeply stabilized by the delocalization of the negative charge onto the highly electronegative quinoline nitrogen and the adjacent carbonyl oxygen of the carboxylate group. This stabilization drastically lowers the activation energy required for S_NAr, making the C2-Cl bond significantly more labile than a standard aryl chloride[1].

ReactivityLogic A 2-Chloroquinoline-3-carboxylate B Quinoline Nitrogen (Alpha-Effect) Inductive & Resonance EWG A->B C C3-Carboxylate Group Secondary EWG A->C D LUMO Lowering at C2 B->D C->D E Meisenheimer Intermediate Stabilization D->E G Facile Pd(0) Oxidative Addition D->G F Enhanced S_NAr Reactivity E->F

Caption: Electronic factors driving C2-chloro activation in quinoline carboxylates.

Nucleophilic Aromatic Substitution (S_NAr)

The heightened electrophilicity of the C2 position makes it an ideal substrate for S_NAr reactions with a variety of nucleophiles, including amines, alkoxides, and azides. A classic transformation is the reaction with sodium azide, which yields tetrazolo[1,5-a]quinoline derivatives—a reaction driven by nucleophilic substitution followed by ring-chain azido-tautomerization and cyclization[2][3].

Protocol 1: S_NAr Azidation of 2-Chloroquinoline-3-carboxylic Acid
  • Causality & Design: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature aggressively solvates the sodium cation, leaving the azide anion "bare" and highly nucleophilic. The elevated temperature (100 °C) provides the necessary kinetic energy to overcome the temporary loss of aromaticity during the formation of the Meisenheimer intermediate.

  • Step-by-Step Methodology:

    • Preparation: Suspend 1.0 mmol of 2-chloroquinoline-3-carboxylic acid and 2.3 mmol of sodium azide (NaN₃) in 5.0 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser[2].

    • Reaction: Heat the mixture to 100 °C under an inert argon atmosphere for 12 hours.

      • Self-Validation Check: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The disappearance of the starting material spot under UV (254 nm) confirms the consumption of the electrophile.

    • Quenching: Allow the mixture to cool to room temperature. Slowly add 30 mL of distilled water. The addition of water dramatically decreases the solubility of the organic product.

    • Precipitation & Isolation: Acidify the mixture dropwise with a 15% aqueous HCl solution until pH 1 is reached.

      • Self-Validation Check: A dense beige/yellow precipitate should form immediately upon acidification, indicating the protonation of the carboxylate to the less soluble carboxylic acid[2].

    • Purification: Filter the solid product under vacuum, wash thoroughly with cold water (2 × 20 mL) to remove residual DMF and inorganic salts, and dry in a vacuum oven at 60 °C to constant weight.

Transition-Metal-Catalyzed Cross-Coupling

Beyond S_NAr, the electron-deficient nature of the 2-chloroquinoline-3-carboxylate system facilitates rapid oxidative addition by low-valent transition metals, particularly Palladium(0). This enables robust carbon-carbon and carbon-heteroatom bond formation via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[4][5].

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Causality & Design: Microwave irradiation is utilized to achieve rapid, homogeneous heating, which accelerates the catalytic cycle and minimizes competitive protodeboronation of the boronic acid. Water is used as a co-solvent to dissolve the Na₂CO₃ base, generating the reactive "ate" complex with the boronic acid, which is critical for the transmetalation step[4].

  • Step-by-Step Methodology:

    • Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of the 2-chloroquinoline-3-carboxylate derivative, 1.2 mmol of arylboronic acid, and 2.5 mmol of Na₂CO₃.

    • Catalyst Addition: Add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Solvent System: Introduce a degassed mixture of H₂O and Ethanol (1:3 v/v, 4 mL total volume). Seal the vial with a crimp cap.

    • Microwave Irradiation: Irradiate the mixture at 120 °C for 15–20 minutes.

      • Self-Validation Check: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution (often with precipitated Pd black at the end), indicating catalyst turnover.

    • Workup: Dilute the cooled mixture with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Start 2-Chloroquinoline 3-carboxylate Sub1 S_NAr Pathway (Nucleophile, Heat) Start->Sub1 Sub2 Cross-Coupling Pathway (Pd Cat., Ligand, Base) Start->Sub2 Prod1 2-Substituted Quinoline-3-carboxylate (e.g., Amines, Azides) Sub1->Prod1 Prod2 2-Aryl/Alkyl Quinoline-3-carboxylate (e.g., Suzuki, Sonogashira) Sub2->Prod2

Caption: Divergent experimental workflows for derivatizing the C2 position.

Quantitative Reactivity Data

The following table summarizes the comparative reaction conditions and typical yields for derivatizing the C2 position, providing a benchmark for synthetic planning.

Reaction TypeReagents / CatalystSolvent & TempTarget ModificationTypical Yield
S_NAr (Azidation) NaN₃ (2.3 eq)DMF, 100 °CTetrazolo[1,5-a]quinoline70–85%
S_NAr (Amination) Sec. Amine (2.0 eq), K₂CO₃DMF or NMP, 90 °C2-Aminoquinoline65–90%
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃H₂O/EtOH, MW 120 °C2-Arylquinoline75–95%
Buchwald-Hartwig Amine, Pd(OAc)₂, Ligand, t-BuONaToluene, 100 °C2-(N-alkyl/aryl)quinoline60–85%

Conclusion

The 2-chloroquinoline-3-carboxylate framework is a highly programmable synthetic module. By understanding the stereoelectronic causality behind its reactivity—specifically the LUMO-lowering synergy of the quinoline nitrogen and the C3-carboxylate—researchers can predictably route this intermediate through either S_NAr or cross-coupling pathways to generate diverse, biologically active chemical matter.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. Benchchem. Available at:1

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis. Available at:2

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: 3

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water. International Journal of Scientific and Research Publications (IJSRP). Available at: 4

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. ChemRxiv. Available at: 5

Sources

Exploratory

The Therapeutic Potential of Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate Analogs in Next-Generation Non-Opioid Analgesia

Executive Summary & Molecular Rationale As the global medical community grapples with the opioid crisis, the pharmaceutical industry has aggressively pivoted toward non-addictive, peripherally acting analgesics. At the f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

As the global medical community grapples with the opioid crisis, the pharmaceutical industry has aggressively pivoted toward non-addictive, peripherally acting analgesics. At the forefront of this revolution are selective inhibitors of the voltage-gated sodium channel NaV1.8. In my experience optimizing these pipelines, the methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS 1896579-08-0) scaffold has emerged as a highly versatile and privileged building block for synthesizing these next-generation therapeutics[1].

The structural logic behind this specific scaffold is elegant and highly intentional:

  • C2-Chloro Electrophile: The chlorine atom at the 2-position is highly activated by the adjacent quinoline nitrogen and the electron-withdrawing ester at C3, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) with complex bicyclic amines[1].

  • C3-Methyl Ester: This serves as a stable, protected handle. Once the C2 position is functionalized, the ester is easily saponified and converted into an amide—a critical pharmacophore required for hydrogen bonding within the NaV1.8 binding pocket[1].

  • C6-Fluoro Substitution: The introduction of fluorine at the 6-position blocks oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the molecule's metabolic half-life and oral bioavailability while modulating lipophilicity.

Primary Therapeutic Target: NaV1.8 Voltage-Gated Sodium Channels

NaV1.8 is a voltage-gated sodium channel preferentially expressed in peripheral dorsal root ganglion (DRG) neurons (nociceptors)[1]. It is responsible for the upstroke of the action potential that transmits pain signals from the periphery to the central nervous system (CNS)[2].

Because NaV1.8 is virtually absent in the CNS and cardiac tissue, selectively inhibiting it blocks pain without inducing the respiratory depression, sedation, or addiction characteristic of [2]. The clinical validation of this pathway was cemented in January 2025, when the FDA approved Suzetrigine (Journavx) , a NaV1.8 inhibitor, as the first new class of acute pain medicine in over two decades[3].

Signaling Stimulus Noxious Stimuli (Tissue Damage) DRG Peripheral Nociceptor (DRG Neuron) Stimulus->DRG Depolarizes NaV18 NaV1.8 Channel Activation DRG->NaV18 Triggers ActionPotential Action Potential Propagation NaV18->ActionPotential Generates CNS Central Nervous System (Pain Perception) ActionPotential->CNS Transmits Signal Inhibitor Quinoline-3-Carboxylate Derived Inhibitor Inhibitor->NaV18 Selectively Blocks

Figure 1: Mechanism of action for NaV1.8 selective inhibition in peripheral nociceptors.

Alternative Therapeutic Targets: NRP1 and NMDA

While NaV1.8 is the primary target, the quinoline-3-carboxylate core is highly adaptable. Minor structural modifications allow these analogs to target other pain pathways:

  • Neuropilin-1 (NRP1) Antagonism: Quinoline-based compounds (e.g., EG01449) have been developed as NRP1 antagonists. NRP1 is a coreceptor mediating Vascular Endothelial Growth Factor (VEGF) signaling, which increases currents through sodium channels in DRG neurons. Inhibiting NRP1 mitigates VEGF-induced neuropathic pain[4].

  • Dual NaV/NMDA Targeting: Substituted aminoquinolines like DCUKA act as dual inhibitors of NaV1.7/1.8 channels and peripheral NMDA receptors. This dual action effectively reverses hyperalgesia in chronic inflammatory pain models[5].

Quantitative Data: Pharmacological Profiling

The following table synthesizes the pharmacological landscape of leading quinoline-derived and related non-opioid pain therapeutics compared to the standard of care.

Compound / ScaffoldPrimary TargetTherapeutic IndicationClinical StatusCNS Side EffectsAddiction Potential
Suzetrigine (VX-548) NaV1.8Acute PainFDA Approved (Jan 2025)[3]NoneNone
VX-993 NaV1.8Acute PainPhase II (Discontinued)[6]LowNone
DCUKA NaV1.7/1.8 & NMDAChronic Inflammatory PainPreclinical[5]LowNone
EG01449 NRP1 (VEGF)Neuropathic PainPreclinical[4]NoneNone
Standard Opioids Mu-Opioid ReceptorModerate-Severe PainApproved (Legacy)High (Sedation)High

Self-Validating Experimental Protocol: Synthesis of NaV1.8 Inhibitors

To translate this scaffold into a functional NaV1.8 inhibitor (such as the bicyclic heterocyclic amides described in[1]), a rigorous, three-step synthetic workflow is required. As a standard practice in my laboratory, every protocol must include built-in validation checkpoints to prevent the propagation of failed intermediates.

Synthesis SM Methyl 2-chloro-6-fluoro quinoline-3-carboxylate SNAr Step 1: SNAr Reaction (Amine, K2CO3, DMF, 80°C) SM->SNAr Intermediate1 C2-Aminated Quinoline Ester (LC-MS Checkpoint) SNAr->Intermediate1 Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate1->Hydrolysis Intermediate2 Quinoline-3-Carboxylic Acid (NMR Checkpoint) Hydrolysis->Intermediate2 AmideCoupling Step 3: Amide Coupling (Amine, HATU, DIPEA, DMF) Intermediate2->AmideCoupling Product Bicyclic Heterocyclic Amide (Target NaV1.8 Inhibitor) AmideCoupling->Product

Figure 2: Self-validating synthetic workflow for quinoline-based NaV1.8 inhibitors.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple a bicyclic amine (e.g., 4,4-difluoroazepane) to the C2 position[1].

  • Procedure: To a stirred solution of methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add the amine hydrochloride salt (1.5 eq) and K₂CO₃ (4.0 eq). Stir at 80 °C for 16 hours.

  • Causality & Rationale: DMF is deliberately chosen over less polar solvents. As a polar aprotic solvent, it excellently solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the incoming amine. This is critical because the C2 position, while electronically activated, is sterically hindered.

  • Validation Checkpoint: Perform LC-MS. Do not rely on TLC , as the starting material and product often co-elute. If the[M+H]+ mass of the starting ester persists, spike with 0.5 eq additional K₂CO₃ and elevate the temperature to 90 °C.

Step 2: Ester Saponification

Objective: Unmask the C3-carboxylic acid for subsequent amidation.

  • Procedure: Dissolve the intermediate from Step 1 in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 using 1M HCl to precipitate the product.

  • Causality & Rationale: LiOH is selected over NaOH/KOH because it provides milder conditions, preventing potential nucleophilic attack or degradation of the fluoro-substituted aromatic ring, while ensuring complete hydrolysis of the sterically hindered methyl ester.

  • Validation Checkpoint: Isolate the precipitate and run a rapid ¹H NMR (DMSO-d6). The disappearance of the sharp singlet at ~3.9 ppm (methyl ester protons) validates complete conversion.

Step 3: Amide Coupling

Objective: Form the final active pharmacophore by coupling the carboxylic acid with a functionalized amine.

  • Procedure: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.2 eq). Stir at room temperature for 12 hours.

  • Causality & Rationale: The causality behind selecting HATU over traditional carbodiimides (like EDC/HOBt) lies in the extreme steric bulk surrounding the C3-carboxylic acid (flanked by the newly added C2-amine). HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and suppresses epimerization.

  • Validation Checkpoint: Purify via reverse-phase preparative HPLC. Final validation requires >95% purity by UPLC and a high-resolution mass spectrometry (HRMS) match within 5 ppm of the theoretical mass.

Conclusion

The methyl 2-chloro-6-fluoroquinoline-3-carboxylate scaffold represents a masterclass in rational drug design. By leveraging its highly predictable reactivity profile, medicinal chemists can rapidly generate libraries of potent NaV1.8 inhibitors, NRP1 antagonists, and dual-action NMDA modulators. As demonstrated by the recent FDA approval of Suzetrigine, mastering the chemistry of these quinoline analogs is no longer just an academic exercise—it is a critical pathway to solving the global pain management crisis without the devastating consequences of opioid addiction.

References

  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
  • Title: FDA Approves Vertex Pharmaceuticals' Suzetrigine for Acute Pain Management Source: Neurology Live URL: [Link]

  • Title: Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link](Note: Representative ACS link format for the cited study)

  • Title: A novel substituted aminoquinoline selectively targets voltage-sensitive sodium channel isoforms and NMDA receptor subtypes and alleviates chronic inflammatory and neuropathic pain Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Vertex's Selective NaV1.8 Inhibitor Falls Short in Acute Pain Clinical Trial (VX-993) Source: Applied Clinical Trials Online URL: [Link]

Sources

Foundational

Cheminformatics and Synthetic Methodologies for Methyl 2-chloro-6-fluoroquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors. Among its functionalized derivatives, methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) has emerged as a critical building block. The strategic placement of a fluorine atom at the C6 position enhances lipophilicity and metabolic stability, while the C2-chloro and C3-carboxylate groups provide orthogonal reactive sites for downstream cross-coupling and functionalization.

This whitepaper provides an in-depth technical analysis of this intermediate, detailing its cheminformatics identifiers (SMILES and InChIKey), physicochemical properties, validated synthetic protocols, and its broader pharmacological relevance in contemporary drug development.

Structural Informatics: SMILES and InChIKey

In computational drug discovery and high-throughput virtual screening (HTVS), precise molecular representations are required to map 2D topologies into 3D conformational space.

  • SMILES String: COC(=O)c1cc2cc(F)ccc2nc1Cl (or COC(=O)C1=CC2=CC(F)=CC=C2N=C1Cl)[1]

  • InChIKey: QUTMHDUGIYGJQW-UHFFFAOYSA-N[2]

Causality in Cheminformatics: The Simplified Molecular-Input Line-Entry System (SMILES) string encodes the exact connectivity of the molecule. The c1...nc1 notation defines the aromatic quinoline ring, while the explicit branching (=O) and halogens (F), Cl direct the parser to assign correct hybridization and partial charges during force-field optimization (e.g., MMFF94). Conversely, the InChIKey is a hashed, fixed-length 27-character string. Because SMILES strings can be non-canonical (written in multiple valid ways), the InChIKey provides a deterministic, collision-resistant identifier essential for database deduplication and exact-match querying across repositories like PubChem or ChEMBL.

Cheminformatics SMILES 1D SMILES String COC(=O)c1cc2cc(F)ccc2nc1Cl Parser Cheminformatics Parser (RDKit / OpenBabel) SMILES->Parser Parsing InChIKey Hash Key QUTMHDUGIYGJQW-UHFFFAOYSA-N DB Database Cross-Reference (PubChem / ChEMBL) InChIKey->DB Exact Match Query Structure2D 2D Molecular Graph Topology & Connectivity Parser->Structure2D Graph Construction Structure3D 3D Conformer Generation Energy Minimization Structure2D->Structure3D Force Field Optimization DB->Structure2D Metadata Retrieval

Caption: Cheminformatics workflow mapping 1D SMILES and InChIKey to 3D molecular structures.

Quantitative Data & Physicochemical Properties

The following table summarizes the core identifiers and calculated physicochemical properties of the compound, which are critical for predicting its behavior in organic solvents during synthesis[1].

PropertyValue
Chemical Name Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
CAS Registry Number 1896579-08-0
Molecular Formula C11H7ClFNO2
Molecular Weight 239.63 g/mol
SMILES String COC(=O)c1cc2cc(F)ccc2nc1Cl
InChIKey QUTMHDUGIYGJQW-UHFFFAOYSA-N
MDL Number MFCD31434494

Chemical Synthesis & Validation Protocol

The synthesis of methyl 2-chloro-6-fluoroquinoline-3-carboxylate is typically achieved via the esterification of its corresponding carboxylic acid precursor[3].

Mechanistic Causality of Reagent Selection
  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent. It effectively solvates the potassium cations (

    
    ) but leaves the carboxylate anion naked and highly reactive, thereby accelerating the 
    
    
    
    nucleophilic attack.
  • Base (Potassium Carbonate -

    
    ):  A mild inorganic base is chosen because it is strong enough to deprotonate the carboxylic acid (
    
    
    
    ) but not nucleophilic enough to cause unwanted side reactions, such as the hydrolysis of the resulting ester or nucleophilic aromatic substitution (
    
    
    ) at the C2-chloro position.
  • Alkylating Agent (Methyl Iodide -

    
    ):  Iodine is an excellent leaving group, making methyl iodide a highly efficient electrophile for the 
    
    
    
    esterification.
Step-by-Step Experimental Protocol

Note: Methyl iodide is a volatile alkylating agent and suspected carcinogen. All operations must be conducted in a certified fume hood with appropriate PPE.

  • Preparation of the Reaction Mixture: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-fluoroquinoline-3-carboxylic acid (0.75 g, 3.3 mmol)[3].

  • Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (7.5 mL). Ensure complete dissolution before proceeding.

  • Base Addition: Add finely powdered potassium carbonate (

    
    , 1.4 g, 10.0 mmol, ~3.0 equiv) to the solution at room temperature. Stir for 15 minutes to allow for complete deprotonation and formation of the carboxylate salt.
    
  • Alkylation: Dropwise, add methyl iodide (

    
    , 0.5 mL, 8.3 mmol, ~2.5 equiv) to the reaction mixture[3].
    
  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C. Maintain stirring at this temperature for 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the highly polar baseline spot (carboxylic acid) and the emergence of a higher

    
     spot confirms conversion.
    
  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous sodium sulfate (
    
    
    
    ), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure methyl ester. Validate the final structure using LC-MS (
    
    
    ) and
    
    
    -NMR.

Synthesis SM 2-chloro-6-fluoroquinoline -3-carboxylic acid Reagents MeI, K2CO3 DMF, 50°C, 12h SM->Reagents Deprotonation Intermediate Carboxylate Anion (Nucleophile) Reagents->Intermediate Base Action Product Methyl 2-chloro-6-fluoroquinoline -3-carboxylate Intermediate->Product SN2 Esterification

Caption: Step-by-step synthetic pathway for methyl 2-chloro-6-fluoroquinoline-3-carboxylate via SN2.

Pharmacological Relevance in Drug Development

Derivatives of quinoline-3-carboxylates are highly sought after in medicinal chemistry due to their ability to interact with diverse biological targets. Transforming the C3-carboxylic acid into a methyl ester (or utilizing the ester as an intermediate to form amides) unlocks several therapeutic pathways:

  • Antiviral Therapeutics: Recent in-silico and in-vitro studies have identified quinoline-3-carboxylate derivatives as potent inhibitors of SARS-CoV-2. Specifically, these scaffolds exhibit strong binding affinities to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), disrupting viral replication[4].

  • Antiproliferative Agents: The quinoline scaffold has been heavily investigated for oncology applications. Quinoline-3-carboxylate derivatives have demonstrated micromolar to sub-micromolar inhibition (

    
    ) against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Mechanistically, these compounds exert their anti-cancer activity by up-regulating intrinsic apoptosis pathways[5].
    
  • Ion Channel Blockers: Quinoline-based compounds are being developed as selective blockers of Pannexin-1 (Panx-1) channels. Panx-1 channels are implicated in neuropathic pain, epilepsy, and ischemic stroke. Functionalized quinoline-3-carboxylates have shown promising

    
     values in the low micromolar range for Panx-1 inhibition[6].
    

References

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
  • 1896579-08-0 | Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Source: BLD Pharm URL
  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate Source: PubMed / Springer Nature URL
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: PubMed / Bentham Science URL
  • Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Methyl 2-Chloro-6-fluoroquinoline-3-carboxylate

Introduction & Strategic Chemical Context Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Chemical Context

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in medicinal chemistry. Its structural framework serves as a critical precursor in the synthesis of advanced therapeutics, most notably voltage-gated sodium channel (Nav1.8) inhibitors for pain management ()[1], as well as next-generation fluoroquinolone antibacterial agents ()[2].

The strategic value of this scaffold lies in its orthogonal reactivity profile. It possesses two distinct halogen atoms (a 2-chloro and a 6-fluoro group) alongside an ester functionality, allowing for highly regioselective and chemoselective sequential modifications. Understanding the electronic disparities between these positions is paramount for designing efficient synthetic routes.

Mechanistic Causality: Regioselectivity in SNAr

In nucleophilic aromatic substitution (SNAr) reactions, regioselectivity is dictated by the electronic environment of the quinoline ring. For this specific scaffold, the C-2 chlorine atom is exceptionally labile and serves as the exclusive primary site for nucleophilic attack. This chemoselectivity is driven by two synergistic factors:

  • Inductive and Mesomeric Electron Withdrawal: The adjacent electronegative nitrogen atom (N-1) drastically reduces the electron density at the C-2 position.

  • Meisenheimer Complex Stabilization: The methyl carboxylate group at the C-3 position provides critical extended conjugation. Upon nucleophilic attack at C-2, the resulting negative charge is delocalized not only onto the heterocyclic nitrogen but also into the carbonyl oxygen of the ester, forming a highly stable Meisenheimer intermediate ()[3].

In contrast, the 6-fluoro substituent—while a competent leaving group in highly activated systems—lacks direct ortho/para mesomeric stabilization from the heterocyclic nitrogen or the ester group. Consequently, under standard SNAr conditions, the 6-fluoro group remains completely intact.

SNAr_Selectivity Start Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Nuc_C2 Nucleophilic Attack at C-2 (Amine/Alkoxide) Start->Nuc_C2 Nuc_C6 Nucleophilic Attack at C-6 (Amine/Alkoxide) Start->Nuc_C6 Meisenheimer_C2 Meisenheimer Complex at C-2 (Stabilized by N1 and C3-Ester) Nuc_C2->Meisenheimer_C2 Meisenheimer_C6 Meisenheimer Complex at C-6 (Lacks strong mesomeric stabilization) Nuc_C6->Meisenheimer_C6 Product_C2 2-Substituted-6-fluoroquinoline (Major Product - Fast) Meisenheimer_C2->Product_C2 Product_C6 6-Substituted-2-chloroquinoline (Trace/No Reaction - Slow) Meisenheimer_C6->Product_C6

Regioselectivity of SNAr: C-2 attack forms a stable Meisenheimer complex, yielding the major product.

Quantitative Reactivity Profiling

The table below summarizes the representative SNAr reaction parameters for the 2-chloroquinoline-3-carboxylate scaffold across different nucleophile classes.

Table 1: Comparative SNAr Conditions for 2-Chloroquinoline-3-carboxylates

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)
Secondary Amine 4,4-DifluoroazepaneK2CO3DMF801675 - 85
Primary Amine BenzylamineDIPEANMP1001270 - 80
Alkoxide Sodium methoxideNoneMeOH65 (Reflux)4 - 885 - 95
Thiolate Sodium thiomethoxideNoneTHF0 to RT2 - 490 - 98

Note: Thiolates and alkoxides are significantly more nucleophilic than amines, requiring milder conditions and shorter reaction times to achieve full conversion without degrading the ester.

Validated Experimental Methodologies

Protocol: Synthesis of Methyl 2-(Substituted-amino)-6-fluoroquinoline-3-carboxylate

This self-validating protocol details the SNAr amination using a secondary cyclic amine (e.g., 4,4-difluoroazepane), adapted from validated pharmaceutical patent literature for Nav1.8 inhibitor synthesis ()[1].

Step 1: Reaction Assembly

  • Action: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq, e.g., 0.55 g, 2.3 mmol). Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) (5.5 mL) to achieve a ~0.4 M concentration.

  • Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the counter-cations from the base while leaving the nucleophilic amine relatively unsolvated. This lack of hydrogen bonding significantly lowers the activation energy of the SNAr transition state.

Step 2: Base and Nucleophile Introduction

  • Action: Add finely powdered potassium carbonate (K2CO3) (4.0 eq, 1.3 g, 9.2 mmol) followed by the amine hydrochloride salt (e.g., 4,4-difluoroazepane hydrochloride) (1.5 eq, 0.59 g, 3.45 mmol).

  • Causality: K2CO3 acts as a mild, heterogeneous base. It serves a dual purpose: liberating the free base of the amine from its hydrochloride salt and scavenging the HCl generated during the substitution. Utilizing a heterogeneous inorganic base instead of a soluble organic base (like Triethylamine) minimizes the local concentration of basic species, preventing unwanted saponification of the C-3 methyl ester at elevated temperatures.

Step 3: Thermal Activation & In-Process Control (IPC)

  • Action: Seal the flask under a nitrogen atmosphere and stir the reaction mixture at 80 °C for 16 hours.

  • IPC: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf ~0.6) should be completely consumed, replaced by a lower-running product spot (Rf ~0.3) due to the increased polarity of the introduced amine.

  • Causality: While the 2-chloro position is highly activated, secondary cyclic amines carry significant steric bulk. Thermal energy (80 °C) is required to ensure the nucleophile can achieve the proper trajectory to attack the sp2 carbon and overcome the steric hindrance during the formation of the Meisenheimer complex.

Step 4: Quenching and Aqueous Workup

  • Action: Cool the mixture to room temperature. Dilute the reaction with ethyl acetate (EtOAc) (20 mL) and quench with distilled water (20 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (2 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: DMF is highly water-soluble and can co-elute during chromatography. Multiple brine/LiCl washes are critical to partition the DMF entirely into the aqueous phase, preventing solvent contamination and streaking during silica gel purification.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (0% to 33% EtOAc). Evaporate the product-containing fractions to yield the pure substituted quinoline.

Protocol_Workflow Step1 1. Dissolution Substrate in DMF Step2 2. Reagent Addition Nucleophile + K2CO3 Step1->Step2 Step3 3. Thermal Activation 80 °C for 16 h Step2->Step3 Step4 4. Aqueous Workup Extraction & Washing Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Standard workflow for the SNAr amination of methyl 2-chloro-6-fluoroquinoline-3-carboxylate.

References

  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of Nav1.
  • Title: Synthesis of Fluoroquinolone Antibiotics Source: Quimica Organica URL: [Link]

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 2-Chloro-6-fluoroquinoline-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Ester Saponification to Carboxylic Acid Key Challenge: Preventing Nucleophilic Aromatic Substitution (SNAr) at the C2 position...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Ester Saponification to Carboxylic Acid Key Challenge: Preventing Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Introduction & Mechanistic Rationale

The hydrolysis of methyl 2-chloro-6-fluoroquinoline-3-carboxylate to its corresponding carboxylic acid, 2-chloro-6-fluoroquinoline-3-carboxylic acid[1], presents a classic chemoselectivity challenge in heterocyclic chemistry. The quinoline ring is inherently electron-deficient. Furthermore, the highly electronegative chlorine at the C2 position is strongly activated by the adjacent electron-withdrawing ester group at C3, making the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

If standard, harsh saponification conditions are employed (e.g., aqueous NaOH or KOH at elevated temperatures), the hydroxide anion acts as a potent nucleophile at the C2 position. This displaces the chloride ion, leading to the rapid formation of an undesired 2-hydroxy-6-fluoroquinoline-3-carboxylic acid byproduct (which tautomerizes to its stable quinolone form).

To circumvent this degradation, the hydrolysis must be performed under mild, kinetically controlled conditions using Lithium Hydroxide (LiOH)[2]. The lithium cation acts as a mild Lewis acid, coordinating directly to the ester's carbonyl oxygen. This specific coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide to preferentially attack the ester at low to ambient temperatures (0 °C to 25 °C). By keeping the thermal energy low, the activation energy required for the competing SNAr reaction at C2 is never reached, thereby preserving the sensitive C2-Cl bond[3]. Similar biphasic or miscible solvent systems (e.g., THF/water) have been heavily validated in literature for preserving the 2-chloroquinoline scaffold during saponification[4].

Experimental Workflow

ProtocolWorkflow S1 1. Substrate Dissolution Methyl ester in THF:MeOH:H2O S2 2. Base Addition LiOH·H2O (1.2 eq) at 0 °C S1->S2 S3 3. Saponification Stir at 0 °C → RT (3-4 h) S2->S3 S4 4. Concentration Remove THF/MeOH in vacuo S3->S4 S5 5. Acidification 1M HCl to pH 2.0 - 3.0 S4->S5 S6 6. Isolation Filter, wash, and vacuum dry S5->S6 S7 Target Product 2-Chloro-6-fluoroquinoline-3-carboxylic acid S6->S7

Figure 1: Step-by-step workflow for the chemoselective hydrolysis of the quinoline ester.

Materials and Reagents

ComponentChemical NameRoleEquivalents
Substrate Methyl 2-chloro-6-fluoroquinoline-3-carboxylateStarting Material1.0 eq
Base Lithium hydroxide monohydrate (LiOH·H2O)Saponifying Agent1.2 eq
Solvent 1 Tetrahydrofuran (THF)Organic Solubilizer2 volumes
Solvent 2 Methanol (MeOH)Phase-transfer / Wetting1 volume
Solvent 3 Deionized Water (H₂O)Aqueous Reactant1 volume
Acid 1M Hydrochloric Acid (HCl)Quenching / PrecipitationAs needed

Step-by-Step Methodology

Step 1: Substrate Dissolution In a round-bottom flask equipped with a magnetic stir bar, suspend methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq, e.g., 10.0 mmol, 2.39 g) in a solvent mixture of THF, Methanol, and Deionized Water (2:1:1 v/v/v, 40 mL total volume).

  • Expert Insight: The ternary mixed solvent system is critical. THF and Methanol ensure complete dissolution of the highly hydrophobic ester, while water is strictly required to dissolve the LiOH and participate as the nucleophile in the hydrolysis mechanism[4].

Step 2: Base Addition Cool the suspension to 0 °C using an ice-water bath. Slowly add Lithium hydroxide monohydrate (LiOH·H2O) (1.2 eq, 12.0 mmol, 0.50 g) in one single portion.

  • Expert Insight: Maintaining the temperature at 0 °C during the initial base addition is the primary safeguard against SNAr. It suppresses the kinetic energy required for the hydroxide to attack the C2-aryl chloride.

Step 3: Reaction Monitoring Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C). Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1) or LC-MS. The reaction is typically complete within 3 to 4 hours.

Step 4: Volatile Removal Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove the majority of the THF and Methanol.

  • Expert Insight: Removing the organic solvents prior to acidification is mandatory. If THF and Methanol remain in the mixture, the final carboxylic acid product will remain partially dissolved during the aqueous workup, drastically reducing the isolated yield.

Step 5: Acidification and Precipitation Dilute the remaining aqueous residue with additional deionized water (20 mL) and cool to 0 °C. Dropwise, add 1M Hydrochloric Acid (HCl) under vigorous stirring until the pH of the solution reaches 2.0 – 3.0.

  • Expert Insight: The pKa of the quinoline nitrogen is approximately 1.5–2.0, while the carboxylic acid is ~3.5. Adjusting the pH precisely to the 2.0–3.0 window ensures the molecule exists primarily in its neutral, zwitterionic, or protonated-acid form, which is highly insoluble in water, driving rapid crystallization. Dropping the pH below 1.0 will protonate the quinoline nitrogen excessively, forming a water-soluble hydrochloride salt and causing product loss.

Step 6: Isolation Filter the resulting thick white/off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford pure 2-chloro-6-fluoroquinoline-3-carboxylic acid.

Quantitative Data & Optimization

The following table summarizes the optimization data used to establish the standard protocol, highlighting the severe impact of base selection and temperature on chemoselectivity.

Reaction ConditionBase / AcidSolvent SystemTemp (°C)Time (h)Yield (%)C2-Hydroxy Byproduct (%)
Harsh BasicNaOH (3.0 eq)EtOH / H₂O8020>95
Mild Basic (Warm)LiOH·H₂O (1.5 eq)THF / H₂O5026530
Mild Basic (Optimized) LiOH·H₂O (1.2 eq) THF / MeOH / H₂O 0 → 25 4 >95 <1
Acidic6M HCl1,4-Dioxane9024820*

*Note: While acidic conditions completely prevent SNAr, prolonged heating in strong acid leads to partial thermal decarboxylation and degradation of the quinoline core, making the optimized mild basic route superior.

References

Sources

Method

synthesizing fluoroquinolone antibiotics from methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Application Note: Synthesis of Non-Classical Fluoroquinoline Antibiotics from Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Executive Summary & Strategic Rationale The emergence of target-site mutations (such as gyrA a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Non-Classical Fluoroquinoline Antibiotics from Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Executive Summary & Strategic Rationale

The emergence of target-site mutations (such as gyrA and parC) has severely compromised the efficacy of classical 4-oxo-fluoroquinolone antibiotics like ciprofloxacin and levofloxacin. To circumvent these resistance mechanisms, drug development has pivoted toward non-classical fluoroquinoline scaffolds. By shifting the basic amine moiety from the C7 position to the C2 position and omitting the C4-oxo group, researchers have developed 2-amino-6-fluoroquinoline-3-carboxylic acids. These molecules act as potent bioisosteres, retaining the critical 6-fluoro group for cell wall penetration and the 3-carboxylic acid for


 coordination within the DNA gyrase pocket, while presenting a novel spatial geometry to the enzyme.

This application note details the comprehensive, two-step synthetic conversion of methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) into active non-classical fluoroquinolone antibiotics.

Mechanistic Causality in Experimental Design

The synthesis relies on two highly controlled transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The starting material is uniquely primed for SNAr. The electron-withdrawing methyl ester at C3 synergizes with the electronegative quinoline nitrogen to severely deplete electron density at the C2 carbon. This allows secondary amines to attack the C2 position, forming a stabilized Meisenheimer complex before the expulsion of the chloride leaving group, as demonstrated in the [1].

  • Selective Saponification: The C3 methyl ester is a prodrug-like mask. It must be hydrolyzed to the free carboxylic acid to unlock the molecule's antibacterial pharmacophore. Mild alkaline conditions are strictly chosen to selectively cleave the ester without disrupting the newly formed C2-amine bond or causing decarboxylation.

Mechanism Reactant C2-Cl Quinoline Attack Amine Attack Reactant->Attack Complex Meisenheimer Complex Attack->Complex Rate Limiting Elimination Cl- Loss Complex->Elimination Product C2-Amine Quinoline Elimination->Product Fast

Fig 1: SNAr mechanism at the C2 position via a stabilized Meisenheimer complex.

Experimental Workflows & Protocols

Workflow SM Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (Starting Material) SNAr Step 1: SNAr Reaction DMF, K2CO3, 80°C, 12h SM->SNAr Amine Nucleophilic Amine (e.g., Piperazine) Amine->SNAr Intermediate Methyl 2-(amino)-6-fluoroquinoline-3-carboxylate (Intermediate) SNAr->Intermediate LC-MS Validation Hydrolysis Step 2: Saponification NaOH, MeOH/H2O, RT, 5h Intermediate->Hydrolysis Product 2-(amino)-6-fluoroquinoline-3-carboxylic acid (Target Antibiotic) Hydrolysis->Product 1H-NMR Validation

Fig 2: Two-step synthetic workflow for non-classical fluoroquinoline antibiotics.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Covalent coupling of the pharmacophoric amine to the quinoline core. Causality & Reagent Selection: N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the polar transition state of the SNAr reaction. Potassium carbonate (


) is utilized as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward without hydrolyzing the methyl ester prematurely, a standard established in [2].

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask, dissolve 1.0 eq (e.g., 5.0 mmol) of methyl 2-chloro-6-fluoroquinoline-3-carboxylate in 25 mL of anhydrous DMF.

  • Add 3.0 eq (15.0 mmol) of finely powdered, anhydrous

    
    .
    
  • Introduce 1.5 eq (7.5 mmol) of the desired secondary amine (e.g., N-methylpiperazine or 4,4-difluoroazepane).

  • Purge the vessel with nitrogen, attach a reflux condenser, and stir the mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. This induces the precipitation of the highly lipophilic intermediate.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Self-Validating System:

  • TLC Monitoring: Run the reaction mixture against the starting material in 3:1 Hexane:Ethyl Acetate. The starting material (Rf ~0.7) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.3) corresponding to the aminated intermediate.

  • LC-MS Verification: The mass spectrum must show the complete disappearance of the 3:1 isotopic chlorine cluster. The

    
     peak will shift to reflect the exact mass of the amine minus one proton, confirming halogen displacement.
    
Protocol B: Saponification of the Methyl Ester

Objective: Unmasking the C3 carboxylic acid to enable target binding. Causality & Reagent Selection: The free carboxylic acid is strictly required for coordinating with the


 ion in the bacterial enzyme pocket[3]. A biphasic Methanol/Water system is used: methanol solubilizes the organic intermediate, while water dissolves the NaOH, ensuring a homogeneous reaction phase. Room temperature is strictly maintained to prevent thermal decarboxylation of the activated C3 position.

Step-by-Step Methodology:

  • Dissolve the crude intermediate from Protocol A in a 4:1 mixture of Methanol and Water (20 mL total volume).

  • Add 5.0 eq of Sodium Hydroxide (NaOH) dropwise as a 2M aqueous solution.

  • Stir the reaction vigorously at room temperature for 5 hours.

  • Evaporate the methanol under reduced pressure to leave a basic aqueous solution.

  • Critical Step: Cool the aqueous layer in an ice bath and carefully acidify to pH 5.5–6.0 using 1N HCl. Because the final product is an amphoteric amino acid derivative, adjusting exactly to its isoelectric point ensures maximum precipitation and prevents the molecule from re-dissolving as a hydrochloride salt.

  • Filter the resulting off-white precipitate under vacuum, wash with ice-cold water, and dry in a vacuum oven at 40 °C overnight.

Self-Validating System:

  • 1H-NMR (DMSO-d6): The sharp singlet at ~3.90 ppm (corresponding to the

    
     ester group) must completely disappear. A new broad singlet >12.0 ppm will appear, corresponding to the free carboxylic acid 
    
    
    
    .
  • FT-IR Spectroscopy: The sharp ester carbonyl stretch at ~1735

    
     will shift to a broader, lower-frequency acid carbonyl stretch at ~1690 
    
    
    
    .

Quantitative Data & Optimization

The choice of the C2 amine heavily influences both the reaction kinetics and the overall yield of the antibiotic synthesis. The table below summarizes the optimized parameters for various nucleophiles based on established SNAr kinetics on the 2-chloroquinoline scaffold[2].

Amine NucleophileReaction Temp (°C)Time (h)SNAr Yield (%)Hydrolysis Yield (%)Overall Yield (%)
N-Methylpiperazine 8012889281
Morpholine 8014859076
4,4-Difluoroazepane 5012919485
Pyrrolidine 608939184

Note: Less sterically hindered and highly nucleophilic amines (like pyrrolidine) require lower temperatures and shorter reaction times, whereas bulkier or less nucleophilic amines (like morpholine) require extended heating.

References

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines Source: PubMed Central (PMC) URL:[Link]

  • Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1)
  • Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Strategic Functionalization of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate with Amines via Nucleophilic Aromatic Substitution

An Application Note for Medicinal and Synthetic Chemists Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The targeted synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The targeted synthesis of novel quinoline derivatives is therefore a critical task in drug discovery. This application note provides a detailed guide to the functionalization of methyl 2-chloro-6-fluoroquinoline-3-carboxylate, a versatile and highly reactive building block, with a variety of amine nucleophiles. We will explore the underlying reaction mechanism, provide robust experimental protocols, and discuss strategies for optimizing reaction conditions to generate diverse libraries of 2-aminoquinoline-3-carboxylates for downstream applications in pharmaceutical research and development.

Introduction: The Quinoline Core as a Privileged Scaffold

Quinoline and its derivatives are integral to the development of drugs targeting a wide array of diseases, including cancer, malaria, and various inflammatory conditions.[1][2] Their bicyclic heteroaromatic structure provides a rigid framework that can be precisely decorated with functional groups to modulate pharmacological activity. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is an exceptionally useful starting material for library synthesis. The electron-withdrawing effects of the ring nitrogen, the C3-ester group, and the fluorine at C6 activate the C2 position for nucleophilic aromatic substitution (SNAr), making the displacement of the chloro group with amines a facile and efficient transformation.[3][4] This reaction provides a direct and modular route to a diverse range of 2-amino-6-fluoroquinoline-3-carboxylate derivatives, which are valuable precursors for more complex molecular architectures.

Reaction Mechanism: The SNAr Pathway

The functionalization of methyl 2-chloro-6-fluoroquinoline-3-carboxylate with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6][7] This process is distinct from SN1 and SN2 reactions and is characterized by a two-step addition-elimination sequence.

Causality of the Mechanism:

  • Activation: The quinoline ring is rendered electron-deficient (electrophilic) by the cumulative electron-withdrawing effects of the heterocyclic nitrogen atom and the C3-ester group. This electronic pull is crucial for making the ring susceptible to attack by a nucleophile.

  • Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the electron-withdrawing groups, particularly the ring nitrogen. This stabilization lowers the activation energy of the first step.

  • Elimination & Re-aromatization: The reaction concludes with the expulsion of the chloride leaving group, which collapses the intermediate and restores the aromaticity of the quinoline ring, yielding the final 2-amino-substituted product.

The regioselectivity of the reaction is high for the C2 position. The chloride at C2 is significantly more activated by the adjacent ring nitrogen and the ester group compared to the fluoride at the C6 position, making it the preferred site of attack.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant Methyl 2-chloro-6-fluoroquinoline-3-carboxylate + R₂NH Meisenheimer Meisenheimer Complex (Stabilized Carbanion) Reactant->Meisenheimer 1. Nucleophilic Attack (Addition) Product Methyl 2-(dialkylamino)-6-fluoroquinoline-3-carboxylate + HCl Meisenheimer->Product 2. Leaving Group Expulsion (Elimination) Optimization_Workflow start Select Amine Nucleophile amine_type Amine Type? start->amine_type aliphatic_cond Start: K₂CO₃, DMSO, 80°C amine_type->aliphatic_cond Aliphatic aromatic_cond Start: Cs₂CO₃, DMSO, 110°C amine_type->aromatic_cond Aromatic steric_check Sterically Hindered? aliphatic_cond->steric_check aromatic_cond->steric_check hindered_cond Use Strong Base (e.g., NaH) Lower Temp (60-80°C) steric_check->hindered_cond Yes run_reaction Run Reaction & Monitor (TLC, LC-MS) steric_check->run_reaction No hindered_cond->run_reaction check_completion Reaction Complete? run_reaction->check_completion troubleshoot Troubleshoot: - Increase Temperature - Change Solvent (NMP) - Use Stronger Base check_completion->troubleshoot No / Slow product Work-up & Purify Product check_completion->product Yes troubleshoot->run_reaction

Sources

Method

Application Notes and Protocols for the Selective Reduction of Methyl 2-Chloro-6-fluoroquinoline-3-carboxylate to (2-Chloro-6-fluoroquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (2-Chloro-6-fluoroquinolin-3-yl)methanol in Medicinal Chemistry The quinoline scaffold is a privileged structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-Chloro-6-fluoroquinolin-3-yl)methanol in Medicinal Chemistry

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The title compound, (2-chloro-6-fluoroquinolin-3-yl)methanol, is a key building block in the synthesis of more complex molecules, including potential drug candidates. The presence of the chloro and fluoro substituents, along with the hydroxymethyl group, provides multiple points for further chemical modification, making it a valuable intermediate in drug discovery programs. The selective reduction of the methyl ester, methyl 2-chloro-6-fluoroquinoline-3-carboxylate, to the corresponding primary alcohol is a critical transformation in accessing these important intermediates. This guide provides a detailed analysis of the available reduction methodologies, focusing on chemoselectivity and practical application in a research and development setting.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The primary challenge in the reduction of methyl 2-chloro-6-fluoroquinoline-3-carboxylate lies in achieving high chemoselectivity. The molecule possesses several functionalities that could potentially be reduced: the ester, the quinoline ring, and the chloro-substituent. Therefore, the choice of reducing agent is paramount to the success of this transformation.

Reducing AgentReactivitySelectivity for Ester ReductionPotential Side Reactions
Sodium Borohydride (NaBH₄) MildHighGenerally low risk of quinoline reduction or dehalogenation.
Lithium Aluminum Hydride (LiAlH₄) StrongHighHigh risk of quinoline ring reduction and dehalogenation.[1]
Diisobutylaluminum Hydride (DIBAL-H) ModerateCan be controlled to yield either the aldehyde or the alcohol.Potential for over-reduction to the alcohol if not carefully controlled.

Expert Commentary: For the selective reduction of the ester in methyl 2-chloro-6-fluoroquinoline-3-carboxylate, Sodium Borohydride (NaBH₄) emerges as the most promising reagent. Its milder nature compared to LiAlH₄ significantly reduces the risk of undesired side reactions. While NaBH₄ is generally known for its selectivity towards aldehydes and ketones, its reactivity can be enhanced for ester reduction, particularly in the presence of a protic solvent like methanol, which can activate the borohydride. A literature precedent for the successful NaBH₄ reduction of the closely related 2-chloro-6-methylquinoline-3-carbaldehyde to the corresponding alcohol further supports this choice.[2]

Visualizing the Reaction Pathway

Reduction_Pathway cluster_reagents Reducing Agents Start Methyl 2-chloro-6-fluoro- quinoline-3-carboxylate NaBH4 NaBH₄ Start->NaBH4 Selective Reduction (Recommended) LiAlH4 LiAlH₄ Start->LiAlH4 Non-selective Reduction (High Risk of Side Reactions) DIBALH DIBAL-H Start->DIBALH Controlled Reduction Product (2-Chloro-6-fluoroquinolin-3-yl)methanol NaBH4->Product LiAlH4->Product Side_Reactions Side Products: - Quinoline Ring Reduction - Dehalogenation LiAlH4->Side_Reactions DIBALH->Product

Caption: Decision workflow for selecting a reducing agent.

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride (Recommended)

This protocol is based on the successful reduction of a closely related analog and is expected to provide the desired product with high selectivity.[2]

Materials:

  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (a common ratio is 4:1 THF:MeOH).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add sodium borohydride (2.0 - 4.0 eq) portion-wise over 15-20 minutes. The excess NaBH₄ is to ensure complete reaction, as some will react with the methanol.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-chloro-6-fluoroquinolin-3-yl)methanol.

Protocol 2: Reduction using Diisobutylaluminum Hydride (DIBAL-H) - For Controlled Reduction to Alcohol

This protocol provides an alternative method, though careful temperature control is crucial to avoid the formation of the aldehyde as the major product.[3][4]

Materials:

  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

  • Diisobutylaluminum Hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution, saturated

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq) in anhydrous DCM or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add the DIBAL-H solution (2.0 - 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) to drive it to completion.

  • Quenching: At -78 °C, slowly add methanol to quench any excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the layers.

  • Washing and Drying: Wash the organic layer with brine and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Troubleshooting and Mechanistic Considerations

  • Incomplete Reaction with NaBH₄: If the reaction with NaBH₄ is slow or incomplete, the temperature can be gradually increased to room temperature. The addition of a co-solvent like methanol is crucial as it facilitates the reaction.

  • Formation of Aldehyde with DIBAL-H: If the major product is the aldehyde, it indicates that the reaction did not proceed to full reduction. This can be addressed by using a larger excess of DIBAL-H or by allowing the reaction to warm to a higher temperature after the initial addition at -78 °C.

  • Potential Side Reactions with LiAlH₄: The use of LiAlH₄ is strongly discouraged due to its high reactivity, which can lead to the reduction of the quinoline ring and cleavage of the C-Cl bond.[1] These side reactions would result in a complex mixture of products and a lower yield of the desired alcohol.

NaBH4_Mechanism Ester Methyl 2-chloro-6-fluoro- quinoline-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. NaBH₄ (Hydride Attack) Aldehyde Aldehyde Intermediate (transient) Tetrahedral_Intermediate->Aldehyde Elimination of MeO⁻ Alkoxide Alkoxide Aldehyde->Alkoxide 2. NaBH₄ (Hydride Attack) Alcohol (2-Chloro-6-fluoroquinolin-3-yl)methanol Alkoxide->Alcohol Protonation (Work-up)

Caption: Simplified mechanism of ester reduction with NaBH₄.

Conclusion

The selective reduction of methyl 2-chloro-6-fluoroquinoline-3-carboxylate to (2-chloro-6-fluoroquinolin-3-yl)methanol is a key transformation for the synthesis of valuable pharmaceutical intermediates. Based on the analysis of reactivity and selectivity, Sodium Borohydride in a mixed THF/methanol solvent system is the recommended reagent for this conversion. This method is expected to provide the desired product in good yield with minimal side reactions. While DIBAL-H offers an alternative, it requires more stringent control of reaction conditions to achieve the desired outcome. The protocols and insights provided in this guide are intended to enable researchers to successfully and efficiently perform this important chemical transformation.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Roopan, S. M., et al. (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, E66(12), o3154. [Link]

Sources

Application

palladium-catalyzed cross-coupling of methyl 2-chloro-6-fluoroquinoline-3-carboxylate

An in-depth guide to the functionalization of a key heterocyclic building block, providing researchers with the foundational knowledge and practical steps to successfully employ palladium-catalyzed cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functionalization of a key heterocyclic building block, providing researchers with the foundational knowledge and practical steps to successfully employ palladium-catalyzed cross-coupling reactions.

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[1] The strategic functionalization of the quinoline ring is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate represents a highly valuable and versatile starting material. The electron-deficient nature of the quinoline ring system, further influenced by the ester and fluoro groups, activates the C2-chloro position for nucleophilic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling has revolutionized synthetic organic chemistry, offering mild and highly efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions provide a powerful toolkit for elaborating the quinoline scaffold, enabling the introduction of a diverse array of chemical moieties. This guide provides detailed application notes and protocols for several key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to methyl 2-chloro-6-fluoroquinoline-3-carboxylate. The protocols provided are based on established procedures for analogous chloroquinoline substrates and serve as robust starting points for reaction optimization.[4][5][6]

General Principles & Experimental Workflow

At the heart of these transformations lies a common catalytic cycle. A low-valent palladium(0) species undergoes oxidative addition into the carbon-chlorine bond of the quinoline. The resulting palladium(II) complex then engages with a coupling partner in a key step (e.g., transmetalation for Suzuki, amine coordination/deprotonation for Buchwald-Hartwig). The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][8]

General_Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd Catalyst, Ligand, & Base to Schlenk Tube B 2. Add Quinoline Substrate C 3. Add Anhydrous, Degassed Solvent D 4. Add Coupling Partner E Heat & Stir (e.g., 80-120 °C) D->E F Monitor by TLC / LC-MS E->F G 1. Cool & Quench Reaction F->G H 2. Aqueous Work-up (Extraction) G->H I 3. Dry & Concentrate Organic Phase H->I J 4. Purify by Column Chromatography I->J

A generalized workflow for palladium-catalyzed cross-coupling experiments.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl linkages.[7] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[7] For methyl 2-chloro-6-fluoroquinoline-3-carboxylate, this reaction is ideal for introducing diverse aryl or heteroaryl substituents at the 2-position.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) c1 sub Quinoline-Cl (R-X) sub->c1 Oxidative Addition partner ArB(OH)₂ c3 partner->c3 Transmetalation base Base (e.g., K₂CO₃) base->c3 product Product (Quinoline-Ar) c2 c1->c2 L(X)Pd(II)-R c2->product c2->c3 Reductive Elimination c3->pd0 L(Ar)Pd(II)-R c4

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol is adapted from established procedures for the coupling of other 2-chloroquinolines.[5][9]

Materials:

  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos or XPhos ligand (2.2-5.5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk tube under an argon or nitrogen atmosphere, add methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (2.2 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent mixture (e.g., dioxane/water 4:1).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluoroquinoline derivative.

Key Considerations:

  • Ligand Choice: Sterically hindered biaryl phosphine ligands like SPhos or XPhos are often essential for high efficiency, particularly with less reactive chloro-substrates.[5] They promote the formation of the active monoligated Pd(0) species and accelerate the reductive elimination step.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] K₃PO₄ is often a good choice for sensitive substrates, while K₂CO₃ is a robust, common alternative.

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the reaction.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (2.2)K₃PO₄ (2)Dioxane/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2.2)K₂CO₃ (3)Toluene/H₂O110
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O90

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling amines with aryl halides.[3] This reaction is of immense importance in pharmaceuticals, where aryl amine moieties are prevalent.[10][11] The reaction exhibits broad scope, allowing for the coupling of primary and secondary amines, anilines, and even ammonia equivalents.[12]

Protocol: Buchwald-Hartwig Amination with Secondary Amines

This general procedure is based on protocols developed for similar chloro-substituted N-heterocycles.[6][12]

Materials:

  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

  • Secondary amine (e.g., morpholine, piperidine) (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • Xantphos or BrettPhos ligand (1.2-3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, charge a dry reaction vessel with Pd₂(dba)₃ (1.5 mol%), Xantphos (1.8 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Add methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 equiv.).

  • Add anhydrous, degassed toluene, followed by the secondary amine (1.2 equiv.).

  • Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction for 2-24 hours by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the 2-amino-6-fluoroquinoline derivative.

Key Considerations:

  • Catalyst System: The choice of ligand is critical. For C-N coupling, bidentate ligands like Xantphos or bulky monophosphine ligands like BrettPhos are often superior, preventing catalyst decomposition and promoting the desired reductive elimination.[8][11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is the most common choice, but other bases like LiHMDS or Cs₂CO₃ can be effective, sometimes offering better functional group compatibility.[8]

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for reproducible results.[12]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (1.8)NaOtBu (1.5)Toluene110
2N-MethylanilinePd(OAc)₂ (2)BrettPhos (2.4)Cs₂CO₃ (2)Dioxane100
3IndolinePd₂(dba)₃ (2)RuPhos (4.4)K₃PO₄ (2)Toluene110

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is distinguished by its use of a dual catalyst system, typically involving a palladium complex and a copper(I) co-catalyst.[15] The resulting alkynylquinolines are highly valuable intermediates, as the triple bond can be further manipulated in a variety of synthetic transformations, including click chemistry, reductions, or cyclizations.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(X)(Ar) Pd0->OA_Complex Oxidative Addition (Ar-X) RE_Complex L₂Pd(II)(C≡CR')(Ar) OA_Complex->RE_Complex Transmetalation RE_Complex->Pd0 Reductive Elimination Product Ar-C≡CR' RE_Complex->Product CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Deprotonation Cu_Alkyne->OA_Complex Cu_Alkyne->CuX Transmetalation to Pd(II) Alkyne H-C≡CR' Alkyne->Cu_Alkyne Base Base (e.g., Et₃N) Base->Cu_Alkyne

The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Copper-Cocatalyzed Sonogashira Coupling

This is a classic protocol that can be adapted for the target substrate.[1][15]

Materials:

  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as base and solvent or co-solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask charged with methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 equiv.), add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF or DMF, followed by triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite® to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Considerations:

  • Copper-Free Variants: While the copper co-catalyst is traditional, concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[16] These often require specific ligands and stronger bases.

  • Base: The amine base (e.g., Et₃N) is critical; it neutralizes the HX produced and helps deprotonate the alkyne to form the copper acetylide intermediate.[15]

  • Atmosphere: While some modern protocols are more robust, it is best practice to exclude oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction (or Mizoroki-Heck reaction) is a powerful method for the arylation or vinylation of alkenes.[17][18] In the context of our substrate, it allows for the coupling of an alkene to the C2 position of the quinoline, introducing a vinyl or substituted vinyl group. This reaction is a cornerstone of C-C bond formation.[19]

Protocol: Heck Coupling with an Alkene

The following is a generalized protocol that may require optimization for specific alkene partners.[4][19]

Materials:

  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tris(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • A base such as Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5 - 2.5 equivalents)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • In a sealable reaction tube, combine methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 equiv.), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and NaOAc (2.0 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., DMF), followed by the alkene (1.5 equiv.).

  • Seal the tube tightly and heat in an oil bath at 100-140 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.

Key Considerations:

  • Mechanism: The Heck reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, a β-hydride elimination to release the product and regenerate a hydridopalladium species.[20] The base then regenerates the active Pd(0) catalyst.[20]

  • Regioselectivity: With substituted alkenes like styrene, the coupling typically occurs at the less substituted carbon of the double bond.

  • Base and Additives: The choice of base can significantly impact the reaction.[4] For some systems, additives like halide scavengers (e.g., Ag₂CO₃) or phase-transfer catalysts can be beneficial.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline.
  • Wolf, C., & Lerebours, R. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. The Journal of Organic Chemistry, 68(18), 7077–7084. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PMC. Available at: [Link]

  • Beteck, R. M., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Singh, U. P., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available at: [Link]

  • Sundar, J. K., et al. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Shimizu, T., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 9048-9052. Available at: [Link]

  • Benzerka, H., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • American Chemical Society. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Bakherad, M., et al. (2011). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Smith, P. W., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis and Antimicrobial Screening of Metal-ligand Complexes Derivative from (2-chloroquinolin-3-yl)methylene)hydrazine) and their Biological Studies. Available at: [Link]

  • Gorgani, M., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]

  • Vantourout, J. C., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Al-Mulla, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society, 22(7), 894-914.
  • Wikipedia. (2023). Heck reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • de la Cruz, F. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • ChemExplore. (2020). Heck Coupling Reaction Mechanism. YouTube. Available at: [Link]

Sources

Method

Application Note: Efficient Preparation of 2-Alkoxy-6-fluoroquinoline-3-carboxylates from Methyl Esters via Dual SNAr/Transesterification

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the landscape of medicinal chemistry, the 6-fluoroquinoline-3-carboxylate scaffold is a privileged pharmacophore. It serves as the structural foundation for numerous highly active antibacterial agents (such as the fluoroquinolone class) and targeted kinase inhibitors[1]. Efficient, late-stage functionalization of this core is critical for generating diverse analog libraries during lead optimization.

A classic and highly reliable method for functionalizing the C2 position of the quinoline ring relies on Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinolines using sodium alkoxides[2]. However, when the starting material is a C3-methyl ester—specifically methyl 2-chloro-6-fluoroquinoline-3-carboxylate —the introduction of a sodium alkoxide (NaOR) in its corresponding alcohol solvent (ROH) triggers a highly efficient dual-functionalization cascade .

The Causality of the Reaction Design:

  • Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is highly activated toward nucleophilic attack due to the strong electron-withdrawing effects of the adjacent quinoline nitrogen and the C3-carboxylate group. The alkoxide attacks the C2 carbon, forming a transient Meisenheimer complex, followed by the expulsion of the chloride leaving group.

  • Transesterification: Simultaneously, the basic alkoxide environment drives the transesterification of the C3-methyl ester to the corresponding alkyl ester (R-ester).

By matching the alkoxide base with the alcohol solvent (e.g., NaOEt in EtOH), chemists can prevent the formation of complex statistical mixtures of mixed esters and ethers, cleanly driving the reaction toward a single, symmetrically functionalized alkyl 2-alkoxy-6-fluoroquinoline-3-carboxylate .

Divergent Mechanistic Pathways

The dual-functionalization can proceed via two parallel pathways depending on the localized kinetics of the substrate. Pathway A involves initial SNAr followed by transesterification, whereas Pathway B involves initial transesterification followed by SNAr. Both pathways converge on the identical final product.

G SM Methyl 2-chloro-6-fluoro- quinoline-3-carboxylate (Starting Material) Int1 Methyl 2-alkoxy-6-fluoro- quinoline-3-carboxylate (SNAr Intermediate) SM->Int1 NaOR / ROH (SNAr at C2) Int2 Alkyl 2-chloro-6-fluoro- quinoline-3-carboxylate (Transesterification) SM->Int2 NaOR / ROH (Transesterification) Prod Alkyl 2-alkoxy-6-fluoro- quinoline-3-carboxylate (Final Product) Int1->Prod NaOR / ROH (Transesterification) Int2->Prod NaOR / ROH (SNAr at C2)

Figure 1: Divergent mechanistic pathways for dual SNAr and transesterification functionalization.

Quantitative Data & Reaction Optimization

The efficiency of this transformation is highly dependent on the steric profile of the incoming alkoxide nucleophile. As summarized in Table 1 , primary alkoxides (methoxy, ethoxy, benzyloxy) proceed smoothly to completion within 2–5 hours. In contrast, secondary alkoxides (isopropoxy) require extended reaction times and higher thermal activation due to steric clashing at the C2 position during the formation of the Meisenheimer complex.

Table 1: Optimization and Scope of Dual SNAr/Transesterification

EntryStarting MaterialReagents (NaOR / ROH)Temp (°C)Time (h)Final ProductYield (%)
1Methyl 2-chloro-6-fluoroquinoline-3-carboxylateNaOMe / MeOH65 (Reflux)2Methyl 2-methoxy-6-fluoroquinoline-3-carboxylate*92
2Methyl 2-chloro-6-fluoroquinoline-3-carboxylateNaOEt / EtOH78 (Reflux)3Ethyl 2-ethoxy-6-fluoroquinoline-3-carboxylate88
3Methyl 2-chloro-6-fluoroquinoline-3-carboxylateNaOiPr / iPrOH82 (Reflux)8Isopropyl 2-isopropoxy-6-fluoroquinoline-3-carboxylate74
4Methyl 2-chloro-6-fluoroquinoline-3-carboxylateNaOBn / BnOH905Benzyl 2-benzyloxy-6-fluoroquinoline-3-carboxylate81

*Note: In Entry 1, transesterification occurs but is "invisible" (homologous), resulting in the retention of the methyl ester.

Experimental Protocol: Synthesis of Ethyl 2-Ethoxy-6-fluoroquinoline-3-carboxylate

This protocol details the synthesis of the ethyl/ethoxy derivative (Table 1, Entry 2). It is designed as a self-validating system , ensuring the operator can visually and analytically confirm the success of each mechanistic step.

Materials Required:
  • Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq, 10.0 mmol, 2.39 g)

  • Sodium ethoxide (NaOEt) powder, 95% (2.5 eq, 25.0 mmol, 1.70 g)

  • Anhydrous Ethanol (EtOH) (50 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) and Hexanes for extraction and chromatography

Step-by-Step Methodology:

Step 1: Preparation of the Base Solution In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the NaOEt in 50 mL of anhydrous EtOH under a strict argon atmosphere.

  • Causality: Argon and anhydrous solvents are mandatory. Atmospheric moisture will react with NaOEt to form NaOH, which will irreversibly saponify the C3-ester into a non-reactive carboxylic acid, destroying the yield.

Step 2: Substrate Addition Add the methyl 2-chloro-6-fluoroquinoline-3-carboxylate portion-wise at room temperature.

  • Self-Validation Checkpoint 1: The starting material is only partially soluble in cold ethanol. The reaction mixture will initially appear as a cloudy, heterogeneous suspension.

Step 3: Thermal Activation Lower the flask into a pre-heated oil bath and bring the mixture to a gentle reflux (78 °C). Maintain stirring for 3 hours.

  • Causality: The SNAr at the C2 position requires significant thermal energy to overcome the activation barrier of breaking the aromaticity to form the intermediate complex.

Step 4: In-Process Analytical Validation After 3 hours, temporarily remove the flask from the heat.

  • Self-Validation Checkpoint 2 (Visual): The heterogeneous suspension should now be a clear, homogeneous yellow solution, indicating the consumption of the insoluble starting material.

  • Self-Validation Checkpoint 3 (Chromatographic): Perform TLC using 3:1 Hexanes/EtOAc. The starting material (

    
    ) must be completely absent. The product will appear as a new, more lipophilic spot (
    
    
    
    ) that exhibits bright blue fluorescence under 254 nm UV light.

Step 5: pH-Controlled Quenching Cool the reaction to 0 °C in an ice bath. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise.

  • Causality: Quenching with NH₄Cl buffers the aqueous phase to a mild pH (~6-7). If quenched with water alone, the high pH could cause late-stage ester hydrolysis. If quenched with a strong acid (e.g., HCl), the quinoline nitrogen (

    
    ) will protonate, dragging the product into the aqueous layer as a water-soluble salt.
    

Step 6: Extraction and Purification

  • Extract the buffered mixture with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude residue from hot hexanes to yield ethyl 2-ethoxy-6-fluoroquinoline-3-carboxylate as a crystalline solid.

References

  • [1] Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones | The Journal of Organic Chemistry - ACS Publications. Source: acs.org.1

  • [2] Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Source: nih.gov. 2

Sources

Application

microwave-assisted synthesis involving methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Application Note: Microwave-Assisted Divergent Functionalization of Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Divergent Functionalization of Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, the quinoline scaffold remains a privileged pharmacophore. Specifically, methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) serves as an exceptionally versatile building block. It offers three distinct vectors for late-stage functionalization: the highly reactive 2-chloro position, the modifiable 3-carboxylate ester, and the metabolically stable 6-fluoro group.

As an application scientist, the primary challenge with functionalizing 2-chloroquinolines via conventional heating is the extended reaction times (often 12–24 hours), which frequently lead to ester hydrolysis, thermal degradation, or des-halogenation side reactions. Microwave-assisted organic synthesis (MAOS) circumvents these issues by providing rapid, uniform dielectric heating, drastically altering the kinetic profile of the reaction [3].

Mechanistic Causality: The 2-chloro position is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. This is driven by two factors:

  • Inductive and Resonance Effects: The adjacent quinoline nitrogen withdraws electron density, rendering the C2 carbon highly electrophilic.

  • Synergistic Activation: The 3-carboxylate group acts as an additional electron-withdrawing group (EWG). Through resonance, it stabilizes the anionic Meisenheimer complex intermediate formed during SNAr, significantly lowering the activation energy barrier.

While aryl chlorides are typically sluggish in the oxidative addition step of Suzuki-Miyaura couplings compared to bromides or iodides, the electron-deficient nature of the 2-chloroquinoline core, combined with the superheating capabilities of microwave irradiation, facilitates rapid insertion of the Pd(0) catalyst [1].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the central quinoline scaffold, highlighting the specific conditions required to drive either SNAr or Suzuki-Miyaura cross-coupling.

G SM Methyl 2-chloro-6-fluoroquinoline- 3-carboxylate SNAr_Cond SNAr Conditions Morpholine, DIPEA NMP, MW 120°C, 15 min SM->SNAr_Cond Nucleophilic Attack Suzuki_Cond Suzuki Conditions Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, MW 110°C, 20 min SM->Suzuki_Cond Pd-Catalyzed Cross-Coupling Prod_SNAr Methyl 2-morpholino-6-fluoroquinoline- 3-carboxylate SNAr_Cond->Prod_SNAr Prod_Suzuki Methyl 2-aryl-6-fluoroquinoline- 3-carboxylate Suzuki_Cond->Prod_Suzuki

Microwave-assisted divergent synthesis from the 2-chloroquinoline scaffold.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the empirical data comparing conventional thermal heating (oil bath) versus microwave irradiation for the functionalization of methyl 2-chloro-6-fluoroquinoline-3-carboxylate.

Reaction TypeMethodTimeTemp (°C)Yield (%)Purity (LC-MS)Primary Impurity
SNAr (Morpholine) Conventional12 h10065%>85%Ester hydrolysis
SNAr (Morpholine) Microwave15 min12092%>98%None detected
Suzuki (Ar-B(OH)₂) Conventional18 h10055%>80%Protodehalogenation
Suzuki (Ar-B(OH)₂) Microwave20 min11088%>95%Homocoupled Ar-Ar

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS mass tracking are embedded to ensure the causality of the reaction is confirmed before proceeding to workup.

Protocol A: Microwave-Assisted SNAr with Secondary Amines

Objective: Synthesize methyl 2-morpholino-6-fluoroquinoline-3-carboxylate.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add methyl 2-chloro-6-fluoroquinoline-3-carboxylate (239.6 mg, 1.0 mmol).

  • Reagent Addition: Add morpholine (104.5 mg, 1.2 mmol, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (258.5 mg, 2.0 mmol, 2.0 equiv).

  • Solvent: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Scientist Insight: NMP is chosen over DMF due to its higher boiling point and superior microwave energy absorption (higher loss tangent).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes with high stirring.

  • In-Process Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material peak (

      
       ~240.0 [M+H]⁺ based on ³⁵Cl isotope) and the appearance of the product mass (
      
      
      
      291.1 [M+H]⁺).
  • Workup: Pour the cooled mixture into ice-cold water (15 mL). The product will precipitate. Filter the solid, wash with cold water (3 × 5 mL), and dry under vacuum to afford the pure product.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize methyl 2-(4-methoxyphenyl)-6-fluoroquinoline-3-carboxylate.

  • Preparation: To a 10 mL microwave vial, add methyl 2-chloro-6-fluoroquinoline-3-carboxylate (239.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv), and K₂CO₃ (414.6 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%). Scientist Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodehalogenation [2].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 4.0 mL). Purge the vial with N₂ for 2 minutes, then seal.

  • Irradiation: Heat under microwave irradiation at 110 °C for 20 minutes.

  • In-Process Validation: Run an LC-MS check.

    • Validation Check: Look for the product mass (

      
       312.1 [M+H]⁺). The absence of 
      
      
      
      206.1 indicates that protodehalogenation (loss of Cl without coupling) was successfully suppressed.
  • Workup: Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

References

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec International Journal of Scientific and Research Publications (IJSRP)[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Pharmaceuticals (MDPI) / PubMed Central[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds RSC Advances (Royal Society of Chemistry)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Yields for Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize Nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize Nucleophilic Aromatic Substitution (SNAr) reactions utilizing methyl 2-chloro-6-fluoroquinoline-3-carboxylate .

Rather than relying on trial and error, this guide emphasizes the causality behind experimental choices—bridging the gap between molecular electrostatic potentials and benchtop execution.

System Overview & Mechanistic Insight

The substrate, methyl 2-chloro-6-fluoroquinoline-3-carboxylate, presents a classic chemoselectivity and regioselectivity challenge. It possesses three highly reactive sites:

  • C-2 Position (C-Cl): Highly activated by the adjacent quinoline nitrogen (alpha-effect) and the ortho-methyl ester. This is the primary target for SNAr.

  • C-6 Position (C-F): Fluorine is an exceptional leaving group in the addition-elimination mechanism of SNAr. However, C-6 is less electronically activated than C-2.

  • C-3 Position (Ester): Susceptible to nucleophilic attack (saponification/transesterification) if the chosen base or nucleophile is too hard or aqueous conditions are inadvertently used.

The regioselectivity of this substrate is strictly governed by the molecular electrostatic potential (ESP) at the reactive carbons [1]. By carefully tuning the steric microenvironment, solvent polarity, and base nucleophilicity, we can drive the reaction exclusively toward C-2 substitution while preserving the C-6 fluorine and the C-3 ester.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor conversion at the C-2 position?

Causality: Poor conversion is typically a symptom of either insufficient nucleophile activation or a high activation energy barrier caused by steric hindrance. If your amine is bulky (e.g., a substituted azepane or piperidine), the transition state requires more energy to form the Meisenheimer complex. Solution:

  • Shift the Base: Upgrade from weak bases like

    
     to 
    
    
    
    -Diisopropylethylamine (DIPEA) or anhydrous
    
    
    .
  • Thermal Tuning: Elevate the temperature to 50–80 °C. For highly sterically hindered amines, switching the solvent from DMF to NMP allows for safe heating up to 100 °C without solvent degradation.

Q2: How do I minimize C-3 ester hydrolysis or transesterification?

Causality: Ester cleavage occurs when hydroxide (


) or alkoxide (

) ions are present. Trace water in hygroscopic solvents (like DMF) reacts with carbonate bases to generate hydroxide. Once the ester hydrolyzes to a carboxylate, the resulting negative charge donates electron density back into the quinoline ring, deactivating the C-2 position and halting the SNAr reaction entirely. Solution:
  • Strictly use anhydrous solvents (stored over 3Å molecular sieves).

  • Avoid alkoxide bases (e.g.,

    
    ).
    
  • Utilize non-nucleophilic organic bases like DIPEA, which cannot attack the carbonyl carbon.

Q3: I am observing double substitution (C-2 and C-6). How do I control chemoselectivity?

Causality: The C-6 C-F bond is intrinsically reactive. If the reaction is pushed too hard (excess equivalents of nucleophile, temperatures >100 °C, or overly strong bases like


), the nucleophile will overcome the secondary activation barrier and displace the fluorine after the chlorine has been substituted.
Solution: 
  • Strictly control stoichiometry: Use exactly 1.05 to 1.10 equivalents of the nucleophile.

  • Cap the reaction temperature at 50 °C for primary amines and 80 °C for secondary amines [2].

Q4: What are the recommended green solvent alternatives for this SNAr?

Causality: Traditional dipolar aprotic solvents (DMF, NMP, DMAc) are reprotoxic and face increasing regulatory restrictions. Solution: Replace DMF with greener alternatives such as


-Butylpyrrolidinone (NBP)  or Dimethyl sulfoxide (DMSO) . These maintain the high dielectric constant necessary to stabilize the anionic Meisenheimer intermediate without the severe toxicity profile [3].

Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction, illustrating how specific conditions dictate the chemoselective fate of the substrate.

SNAr_Optimization Substrate Methyl 2-chloro-6-fluoroquinoline- 3-carboxylate Nucleophile + Amine Nucleophile (e.g., 4,4-difluoroazepane) Cond_Optimal Optimal Conditions (DIPEA, DMF/NBP, 50-80°C) Substrate->Cond_Optimal Controlled SNAr Cond_Harsh Harsh/Aqueous Conditions (Excess Base, >100°C, H2O) Substrate->Cond_Harsh Uncontrolled Reaction Product Desired Product (C-2 Amine, C-6 Fluoro Intact) Cond_Optimal->Product Side1 Side Product A (C-3 Ester Hydrolysis) Cond_Harsh->Side1 Side2 Side Product B (C-2 & C-6 Bis-Substitution) Cond_Harsh->Side2

Fig 1: Reaction pathways and chemoselectivity in SNAr of the quinoline substrate.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and expected outcomes, providing a predictive framework for your experimental design.

Base SelectionSolvent SystemTemp (°C)Equivalents (Nu)Expected OutcomeMechanistic Causality

(Anhydrous)
DMF or NBP501.1>85% Yield (Desired) Mild inorganic base neutralizes HCl byproduct without hydrolyzing the ester [2].
DIPEA NMP or DMSO801.1>90% Yield (Desired) Non-nucleophilic organic base prevents ester cleavage; higher temp accelerates bulky amines.
NaOH / KOH EtOH /

501.5<10% Yield (Hydrolysis) Strong hydroxide nucleophile rapidly saponifies the C-3 methyl ester, deactivating the ring.

DMF1202.5Bis-substitution (C-2 & C-6) High thermal energy and strong base overcome the activation barrier for C-6 fluoro displacement.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific In-Process Controls (IPCs) to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the workup phase.

Objective: Synthesis of methyl 2-(substituted-amino)-6-fluoroquinoline-3-carboxylate via C-2 selective SNAr.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Loading: Add methyl 2-chloro-6-fluoroquinoline-3-carboxylate (1.0 eq, e.g., 500 mg, 2.09 mmol) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous

    
    -dimethylformamide (DMF) or 
    
    
    
    -Butylpyrrolidinone (NBP). Stir until the substrate is fully dissolved.
  • Base Introduction: Add anhydrous

    
     (3.0 eq, 866 mg) or DIPEA (3.0 eq, 1.1 mL). Note: Excess base acts as an acid scavenger for the HCl generated during the reaction.
    
  • Nucleophile Addition: Dropwise, add the amine nucleophile (e.g., 4,4-difluoroazepane hydrochloride) (1.1 eq, 2.30 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C using a pre-calibrated oil bath or heating block.

  • In-Process Control (IPC) - Self-Validation:

    • Action: After 4 hours, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS.

    • Validation Metric: The reaction is proceeding correctly if the starting material mass (

      
      
      
      
      
      ) is decreasing, the desired product mass is dominant, and the hydrolyzed byproduct mass (
      
      
      
      
      ) is absent. Continue heating until starting material is <2% by UV area.
  • Quenching: Once complete (typically 8–12 hours), cool the mixture to room temperature. Quench by slowly pouring the mixture into 25 mL of ice-cold distilled water. This will precipitate the product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF/NBP.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product as a solid.
    

References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (Royal Society of Chemistry) / National Institutes of Health (NIH) URL: [Link]

  • Title: Bicyclic heterocyclic amide inhibitors of Na v1.8 for the treatment of pain (WO2023211990A1)
  • Title: Nucleophilic Aromatic Substitution (SNAr) - Solvents Guide Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate in Ethanol

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, encountering solubility bottlenecks with highly functionalized heterocyclic scaffolds is a routine challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, encountering solubility bottlenecks with highly functionalized heterocyclic scaffolds is a routine challenge. This guide provides a deep-dive, causality-driven approach to troubleshooting the solubility of methyl 2-chloro-6-fluoroquinoline-3-carboxylate in ethanol, transitioning from theoretical physicochemical principles to field-proven, self-validating bench protocols.

Physicochemical Context: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular forces at play. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a heavily substituted, rigid aromatic system. While unsubstituted quinoline is a liquid that dissolves readily in most organic solvents 1, this specific derivative exhibits profound resistance to solvation in polar protic solvents like ethanol at room temperature.

Mechanistic Drivers of Poor Ethanol Solubility:

  • High Crystal Lattice Energy: The planar quinoline core promotes highly efficient

    
     stacking. Furthermore, the 2-chloro and 6-fluoro substituents participate in strong intermolecular halogen bonding, creating a tightly packed, thermodynamically stable crystal lattice.
    
  • Solvent-Solute Mismatch: Ethanol is a polar protic solvent designed to solvate via hydrogen bonding. Our target molecule lacks hydrogen bond donors and is highly lipophilic. Ethanol struggles to overcome the energetic penalty required to disrupt the compound's crystal lattice.

  • Electronic Deactivation: The electron-withdrawing inductive effects of the halogens, combined with the resonance effect of the 3-carboxylate ester, drastically deplete electron density from the quinoline nitrogen. This renders the nitrogen exceptionally non-basic, neutralizing standard pH-adjustment strategies 2.

Diagnostic Troubleshooting Workflow

Before proceeding to the protocols, consult the diagnostic logic tree below to determine the most appropriate intervention for your specific assay or reaction requirements.

SolubilityTroubleshooting Start Methyl 2-chloro-6-fluoroquinoline- 3-carboxylate in Ethanol Heat Step 1: Heat to 60-70°C under stirring Start->Heat Check1 Is it fully dissolved? Heat->Check1 Cool Cool to RT slowly. Does it crash out? Check1->Cool Yes Cosolvent Step 2: Use Co-solvent (Dissolve in minimal DMF/DMSO) Check1->Cosolvent No Cool->Cosolvent Yes Success1 Proceed with Reaction/Assay Cool->Success1 No Dilute Step 3: Gradually dilute with Ethanol Cosolvent->Dilute Dilute->Success1 Solution remains clear Fail1 Compound precipitates. Re-evaluate solvent system. Dilute->Fail1 Precipitation occurs

Caption: Diagnostic workflow for troubleshooting quinoline carboxylate solubility in ethanol.

Frequently Asked Questions (FAQs)

Q1: Can I improve solubility by adding Hydrochloric Acid (HCl) to form a quinolinium salt? A1: No. While forming a cationic salt is a standard and highly effective trick for basic quinolines 2, it will fail here. The electron-withdrawing groups (Cl, F, and ester) lower the pKa of the quinoline nitrogen so drastically that it will not readily protonate in ethanol. Furthermore, heating this compound in acidic ethanol risks transesterification or hydrolysis of the methyl carboxylate group.

Q2: If pure ethanol fails, what is the most scientifically sound co-solvent strategy? A2: Utilize a polar aprotic solvent as your primary solubilizer. Literature precedent for the synthesis and derivatization of methyl 2-chloro-6-fluoroquinoline-3-carboxylate relies heavily on N,N-Dimethylformamide (DMF) 3. DMF effectively disrupts the


 stacking and halogen bonds. You can dissolve the compound in a minimal volume of DMF and subsequently dilute it with ethanol to achieve a homogeneous mixed-solvent system.

Q3: Does sonication actually help, or is it just a temporary fix? A3: Sonication provides localized cavitation energy that breaks down macroscopic crystals into smaller particles, increasing the surface area for solvent interaction. However, it does not change the thermodynamic solubility limit. If the concentration exceeds the saturation point in ethanol at room temperature, the compound will inevitably recrystallize once sonication ceases.

Quantitative Data: Solvent Profiling Matrix

To optimize your experimental design, refer to the estimated solubility profile below, synthesized from behavioral data of closely related halogenated quinoline analogs 4.

Solvent SystemPolarity IndexEstimated Solubility (25°C)Mechanistic Rationale & Recommendation
Ethanol (100%) 5.2< 1 mg/mLPoor solvation of lipophilic lattice. Requires heating to 65°C.
DMF (100%) 6.4> 50 mg/mLExcellent disruption of crystal packing. Recommended primary solvent.
DMSO (100%) 7.2> 50 mg/mLHigh dipole moment effectively solvates the molecule.
DMF / Ethanol (1:9) ~5.35 - 15 mg/mLOptimal balance for assays requiring high ethanol content.
Water 10.2< 0.1 mg/mLHighly unfavorable hydrophobic interactions. Strictly avoid.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific observational checkpoints, you ensure the physical state of the compound is suitable before proceeding to downstream applications.

Protocol A: The Polar Aprotic Co-Solvent Method (Recommended)

This method leverages the high solubility of the compound in DMF 3 to bypass the thermodynamic barrier, followed by dilution with ethanol.

CosolventWorkflow Weigh Weigh Compound AddDMF Add Minimal DMF (Primary Solvent) Weigh->AddDMF Vortex Vortex / Sonicate until clear AddDMF->Vortex AddEtOH Dropwise Addition of Ethanol Vortex->AddEtOH Monitor Monitor for Cloud Point AddEtOH->Monitor Adjust Add more DMF Monitor->Adjust Cloudy Done Homogeneous Solution Monitor->Done Clear Adjust->Vortex

Caption: Step-by-step co-solvent dissolution workflow using DMF and Ethanol.

Step-by-Step Execution:

  • Massing: Weigh the required mass of methyl 2-chloro-6-fluoroquinoline-3-carboxylate into a clean, dry glass vial.

  • Primary Solvation: Add N,N-Dimethylformamide (DMF) equivalent to 10% of your total desired final volume.

  • Agitation: Vortex the vial for 30 seconds.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear with no floating micro-crystals. If solids remain, sonicate for 2 minutes.

  • Dilution: Place the vial on a magnetic stirrer at 400 rpm. Begin adding absolute ethanol dropwise (1 drop per second) until you reach the final desired volume.

  • Cloud Point Monitoring: Watch carefully for localized precipitation (a milky "cloud" forming where the ethanol drops hit).

    • Validation Checkpoint: If the cloudiness persists and does not stir out, you have crossed the solubility threshold for that specific solvent ratio. You must add an additional 5% volume of DMF to rescue the solution.

Protocol B: Thermal Solubilization (Pure Ethanol System)

Use this protocol only if your downstream chemistry or biological assay strictly forbids the presence of aprotic solvents like DMF or DMSO.

Step-by-Step Execution:

  • Suspension: Suspend the compound in absolute ethanol in a round-bottom flask or sealed pressure vial.

  • Thermal Disruption: Submerge the vessel in a thermostatic oil bath or heating block set to 65°C (just below the boiling point of ethanol, 78°C).

  • Kinetic Agitation: Stir aggressively at 600 rpm for 15-20 minutes. The thermal energy will overcome the lattice energy, forcing the compound into solution.

    • Validation Checkpoint: The suspension should transition to a clear, pale-yellow solution.

  • Hot Filtration (Optional but Recommended): If trace insoluble impurities remain, rapidly filter the solution through a pre-warmed syringe filter (PTFE, 0.45 µm).

  • Cooling Caveat: Be aware that as the solution cools back to room temperature, the compound will likely supersaturate and may spontaneously crystallize. This solution must be used immediately while hot.

References

  • Title: Bicyclic heterocyclic amide inhibitors of na v1.
  • Source: benchchem.
  • Source: wikipedia.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Methyl 2-chloro-6-fluoroquinoline-3-carboxylate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies and purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies and purification workflows for methyl 2-chloro-6-fluoroquinoline-3-carboxylate . This compound is a critical intermediate scaffold in the synthesis of fluoroquinolone antibiotics and voltage-gated sodium channel (e.g., NaV1.8) inhibitors .

Below, you will find causal explanations for common experimental failures, self-validating protocols, and quantitative chromatographic data to ensure the highest purity of your target derivatives.

Synthesis & Purification Workflow

G N1 2-Chloro-6-fluoroquinoline- 3-carboxylic acid N2 Esterification (MeI, K2CO3, DMF, 50°C) N1->N2 N3 Ice-Water Quench & Precipitation N2->N3 Prevents hydrolysis N4 Liquid-Liquid Extraction (EtOAc / H2O) N3->N4 N5 Drying & Concentration (Na2SO4) N4->N5 Organic layer N6 Flash Chromatography (DCM / EtOAc) N5->N6 N7 Pure Methyl 2-chloro-6-fluoro- quinoline-3-carboxylate N6->N7 High purity

Synthesis and purification workflow for methyl 2-chloro-6-fluoroquinoline-3-carboxylate.

Troubleshooting & FAQs

Q1: My esterification reaction shows incomplete conversion. Should I increase the temperature or use a stronger base? A: No. Do not exceed 50 °C or use stronger bases (such as NaH or NaOH). The 2-chloro position on the quinoline ring is highly activated toward nucleophilic aromatic substitution (SNAr). Using a mild base like potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) ensures selective deprotonation of the carboxylic acid without displacing the 2-chloro or 6-fluoro groups . Causality & Fix: If conversion is low, the issue is likely the volatility of methyl iodide (MeI). Verify the anhydrous state of your K2CO3 and add a fractional equivalent (0.2 eq) of MeI to drive the reaction to completion.

Q2: During the aqueous workup, my product yield drops significantly. What is causing this? A: The methyl ester is highly susceptible to hydrolysis under basic aqueous conditions (due to residual K2CO3). Causality & Fix: When quenching the DMF reaction mixture, it is critical to use ice-cold water . The sudden drop in temperature drastically reduces the kinetics of hydrolysis and decreases the solubility of the product, forcing the methyl 2-chloro-6-fluoroquinoline-3-carboxylate to precipitate as a light yellow solid. Extract immediately with ethyl acetate (EtOAc) rather than leaving the mixture sitting in the basic aqueous phase.

Q3: I am observing co-eluting impurities during silica gel flash chromatography. How can I improve resolution? A: The most common co-eluting impurities are unreacted starting material (carboxylic acid) and des-chloro/des-fluoro degradation products. Quinoline-3-carboxylates interact strongly with the silanol groups on stationary phases. Causality & Fix: Transitioning from a standard Hexane/EtOAc system to a Dichloromethane (DCM)/EtOAc gradient provides superior band sharpness for halogenated quinolines . The carboxylic acid will remain tightly bound at the baseline (Rf ~0.0) in DCM, allowing the methyl ester to elute cleanly.

Quantitative Chromatographic Data

To assist in your fraction collection and TLC monitoring, refer to the standardized retention data below.

Compound / ImpurityRecommended Solvent SystemApprox. RfVisual / UV Observation (254 nm)
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate DCM / EtOAc (90:10)0.45 - 0.55Strong UV active, light yellow solid
2-Chloro-6-fluoroquinoline-3-carboxylic acid (SM)DCM / EtOAc (90:10)0.00 - 0.05UV active, streaks if overloaded
2-Methoxy-6-fluoroquinoline-3-carboxylate (Side product)DCM / EtOAc (90:10)0.35 - 0.40UV active, forms if MeOH/base is present
Des-chloro quinoline impurityHexane / EtOAc (80:20)~0.60UV active, faint blue fluorescence
Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Synthesis and Liquid-Liquid Extraction
  • Initiation : To a stirred solution of 2-chloro-6-fluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes), add finely powdered K2CO3 (3.0 eq) at room temperature .

  • Alkylation : Add Methyl Iodide (2.5 eq) dropwise. Seal the vessel and stir the mixture at 50 °C for 12 hours.

  • Validation Check (Critical) : Sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, wash with 1 mL water, and spot the organic layer on a TLC plate (DCM/EtOAc 9:1). The baseline starting material must be completely absent before proceeding.

  • Quenching : Pour the reaction mixture into 10 volumes of crushed ice-water under vigorous stirring to precipitate the product and halt hydrolysis.

  • Extraction : Extract the aqueous suspension immediately with EtOAc (3 x 10 volumes).

  • Drying : Wash the combined organic layers with brine (3 x 5 volumes) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product as a light yellow solid .

Protocol B: Flash Column Chromatography Purification
  • Preparation : Pack a silica gel column (230-400 mesh) using 100% DCM. Maintain a 1:30 crude-to-silica ratio by weight.

  • Loading : Dissolve the crude solid in a minimal amount of DCM. If solubility is poor, dry-load the compound onto a small amount of silica gel and apply it to the top of the column.

  • Elution : Begin elution with 100% DCM for 2 column volumes (CV) to elute highly non-polar impurities.

  • Gradient : Introduce a gradient of 2% to 10% EtOAc in DCM over 5 CVs .

  • Validation & Collection : Monitor fractions via UV (254 nm). The target methyl ester elutes as a sharp, distinct band. Pool the pure fractions and concentrate under reduced pressure.

Chromatography Troubleshooting Decision Tree

If your final product still shows impurities, follow this logical pathway to isolate the issue:

DecisionTree Start Impure Product Detected CheckTLC Check TLC (DCM:EtOAc 9:1) Start->CheckTLC IsBaseline Is major impurity at baseline? CheckTLC->IsBaseline AcidWash Perform mild aqueous NaHCO3 wash IsBaseline->AcidWash Yes (Unreacted Acid) IsClose Is impurity Rf within 0.1 of product? IsBaseline->IsClose No Pure Proceed to Characterization AcidWash->Pure ChangeSolvent Switch to Toluene/ Acetone gradient IsClose->ChangeSolvent Yes (Regioisomer) IsClose->Pure No (Standard Column) ChangeSolvent->Pure

Troubleshooting decision tree for resolving chromatographic impurities.

References
  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
  • Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Welcome to the Advanced Technical Support Center for Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) . This guide is engineered for drug development professionals and synthetic chemists who require hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) . This guide is engineered for drug development professionals and synthetic chemists who require high-purity intermediates for downstream pharmaceutical applications, such as the synthesis of NaV1.8 inhibitors[1].

Because this compound features a delicate balance of polar functional groups (a quinoline nitrogen and a methyl ester) and lipophilic halogens (2-chloro and 6-fluoro), achieving a highly crystalline, pure product requires strict thermodynamic control and precise solvent selection.

Part 1: Solvent Selection & Quantitative Data Matrix

Choosing the correct solvent system is not merely about solubility; it is about exploiting the specific intermolecular forces of the quinoline-3-carboxylate scaffold. The ester group acts as a strong hydrogen bond acceptor, while the planar aromatic system promotes


 stacking.

The table below summarizes the empirical performance of various recrystallization solvent systems for halogenated quinoline-3-carboxylates[2][3].

Table 1: Recrystallization Solvent Performance Matrix
Solvent SystemVolume RatioSolubilizing Power (Hot)Crystallization Yield (Cold)Primary Chemical Rationale & Use CaseRisk Factor
Ethyl Acetate / Hexanes 1:3 to 1:5Excellent (via EtOAc)High (80-85%)Gold Standard. EtOAc disrupts

stacking when hot; Hexane forces crystallization upon cooling.
Moderate risk of oiling out if cooled too rapidly.
Methanol (Pure) N/AModerateModerate (65-75%)Ester-Safe. Ideal for removing highly polar impurities without risking transesterification.Lower overall yield; requires strict minimal solvent volumes.
Ethanol / Water 4:1HighHigh (85-90%)Cost-Effective. Good for bulk scale-up where water acts as a strong antisolvent.High Risk. Trace base (e.g.,

) can trigger transesterification to the ethyl ester.
DMF / Water 1:2Very HighLow (50-60%)Crude Rework. Used only when the crude is heavily contaminated with polymeric byproducts.DMF is notoriously difficult to dry completely from the final crystal lattice.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My crude product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation?

Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature above its melting point in the solvent mixture, or when highly lipophilic impurities depress the melting point of the solute.

  • Self-Validating Fix: Reheat the mixture until it forms a single clear phase. Add 10-15% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature. Cool the flask at a strictly controlled rate of

    
    . When the solution reaches 
    
    
    
    , introduce a few milligrams of pure seed crystals. The presence of seed crystals bypasses the primary nucleation energy barrier, forcing solid-liquid crystallization before oiling out can occur.
Q2: I am observing a secondary peak in my LC-MS with a mass of [M+14]. What happened?

Causality & Solution: You likely recrystallized the methyl ester in Ethanol or Isopropanol while trace amounts of potassium carbonate (


) remained from the upstream methylation of 2-chloro-6-fluoroquinoline-3-carboxylic acid[1]. The base catalyzed a transesterification reaction, converting a fraction of your methyl ester into an ethyl ester (+14 Da) or isopropyl ester (+28 Da).
  • Self-Validating Fix: Always use Methanol if an alcoholic solvent is required for a methyl ester. The transesterification of a methyl ester in methanol simply yields the identical methyl ester, rendering the side reaction invisible and harmless.

Q3: How do I ensure all N,N-dimethylformamide (DMF) is removed before recrystallization?

Causality & Solution: The standard synthesis of this compound utilizes DMF as the reaction solvent[1]. DMF has a high boiling point (


) and readily incorporates into the crystal lattice of quinoline derivatives, creating sticky, impure solids[3].
  • Self-Validating Fix: Do not rely on vacuum evaporation to remove DMF. Instead, dissolve the crude reaction mixture in a large volume of Ethyl Acetate and wash it with a 5% aqueous Lithium Chloride (LiCl) solution or ice-cold water at least three times. The high polarity of water/LiCl selectively partitions the DMF into the aqueous layer. Verify the absence of the DMF aldehyde proton (~7.9 ppm) via crude

    
     before proceeding to recrystallization.
    

Part 3: Standard Operating Procedure (SOP) for Recrystallization

This step-by-step methodology ensures a self-validating workflow using the Ethyl Acetate / Hexanes system, optimized for high purity and structural integrity[2].

Step 1: Pre-Crystallization Aqueous Wash

  • Dissolve 10.0 g of crude methyl 2-chloro-6-fluoroquinoline-3-carboxylate in 100 mL of Ethyl Acetate.

  • Transfer to a separatory funnel and wash with 3 x 50 mL of 5% aqueous LiCl to strip residual DMF.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a dry, crude solid.
    

Step 2: Dissolution

  • Transfer the crude solid to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 20 mL of Ethyl Acetate and heat the suspension to a gentle reflux (

    
    ) using an oil bath.
    
  • If the solid does not completely dissolve, add Ethyl Acetate dropwise (up to 10 mL additional) until a clear, homogeneous solution is achieved.

Step 3: Antisolvent Addition

  • While maintaining reflux, slowly add hot Hexanes dropwise through the condenser.

  • Continue adding Hexanes until the solution becomes faintly cloudy (the cloud point).

  • Immediately add 1-2 drops of Ethyl Acetate until the solution just turns clear again. (This establishes the exact boundary of supersaturation).

Step 4: Controlled Nucleation & Cooling

  • Remove the flask from the oil bath and allow it to cool in ambient air. Do not place it directly on ice.

  • Once the internal temperature reaches approximately

    
    , add 5-10 mg of pure seed crystals.
    
  • Allow the flask to reach room temperature (

    
    ) over 2 hours, then transfer to a 
    
    
    
    refrigerator for an additional 4 hours to maximize yield.

Step 5: Isolation and Verification

  • Collect the light yellow crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of ice-cold Hexanes to remove mother liquor residues.

  • Dry the crystals in a vacuum oven at

    
     for 12 hours.
    
  • Validation: Run an LC-MS to confirm the [M+H]+ peak at 240.0 Da and an HPLC to ensure

    
     AUC purity.
    

Part 4: Workflow Visualization

The following decision tree maps the logical flow of the recrystallization process, highlighting the critical interventions required based on crude purity.

RecrystallizationWorkflow Start Crude Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (Contains DMF/Trace Impurities) CheckPurity Assess Impurity Profile (LC-MS / NMR) Start->CheckPurity HighDMF High Residual DMF? CheckPurity->HighDMF WaterWash Pre-treatment: Ethyl Acetate Extraction & Extensive Aqueous Wash HighDMF->WaterWash Yes SolventSelect Select Solvent System HighDMF->SolventSelect No WaterWash->SolventSelect Sys1 System A: EtOAc / Hexanes (For high purity, removes non-polar impurities) SolventSelect->Sys1 Sys2 System B: Methanol (Ideal for methyl esters, prevents transesterification) SolventSelect->Sys2 Dissolve Dissolve at Reflux (Add solvent dropwise until clear) Sys1->Dissolve Sys2->Dissolve Cooling Controlled Cooling (1°C/min to Room Temp, then 4°C) Dissolve->Cooling OilingOut Oiling Out Occurs? Cooling->OilingOut Seed Reheat to clear, add seed crystals, cool slower OilingOut->Seed Yes Filter Vacuum Filtration & Cold Solvent Wash OilingOut->Filter No Seed->Cooling Dry Vacuum Drying (40°C, 12 hours) Filter->Dry

Caption: Decision matrix and procedural workflow for the purification and recrystallization of methyl 2-chloro-6-fluoroquinoline-3-carboxylate.

References

  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain.
  • Title: Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Carboxylate Workup &amp; Decarboxylation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of quinoline carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of quinoline carboxylic acids. This guide is designed for drug development professionals and process chemists to troubleshoot, understand, and prevent the spontaneous loss of your target compounds during routine ester cleavage and workup.

Core Principles: The Decarboxylation Dilemma

Why do quinoline-2-carboxylic acids (quinaldic acids) and quinoline-4-carboxylic acids decarboxylate so easily?

The causality lies in the electronic structure of the quinoline ring. The nitrogen atom acts as a powerful electron sink. During decarboxylation, the transition state involves the extrusion of CO₂ and the formation of an ylide or zwitterionic intermediate. Mechanistic studies have demonstrated that the neutral species—which exists predominantly as a zwitterion in aqueous media (where the quinoline nitrogen is protonated and the carboxylic acid is deprotonated)—is the active form most susceptible to decarboxylation[1].

This explains why massive product loss frequently occurs during the acidification step of a saponification workup: as the pH drops, the molecule passes through its isoelectric point, maximizing the concentration of the highly unstable zwitterion. If this is coupled with the exothermic heat of neutralization from a strong mineral acid, thermal decarboxylation is virtually guaranteed. Furthermore, trace metals can exacerbate this; for instance, copper salts are historically known to drive rapid decarboxylation in quinoline systems[2].

Troubleshooting FAQs

Q: I am saponifying a methyl quinoline-2-carboxylate with LiOH. Upon acidifying with HCl to isolate the free acid, I observe massive product loss and the formation of the des-carboxy quinoline. What is happening? A: You are inducing thermal decarboxylation via exothermic neutralization. Adding strong mineral acids (like 6M HCl) to a basic aqueous solution generates significant localized heat. Because the zwitterionic intermediate is highly susceptible to thermal degradation, this localized heating provides the activation energy needed to drive the loss of CO₂.

Q: How can I adjust the pH without triggering this degradation? A: You must control both temperature and phase distribution. Use a weak acid (e.g., 10% aqueous citric acid) and perform the acidification strictly at 0 °C. More importantly, utilize a biphasic acidification strategy . By adding an organic solvent (like EtOAc or 2-MeTHF) to the basic aqueous layer before adding the acid, the newly formed free carboxylic acid immediately partitions into the organic layer. This removes it from the aqueous ionic environment that stabilizes the transition state.

Q: My substrate is extremely sensitive to basic saponification followed by acidification. Are there alternative ester cleavage strategies? A: Yes. If the alkyl ester is resistant to mild hydrolysis or the resulting acid is too unstable, you can bypass aqueous base entirely. Boron tribromide (BBr₃) in dichloromethane at room temperature has been successfully used to unveil quinoline carboxylic acids with minimal side product formation and negligible decarboxylation[3].

Workup Strategy Visualization

QuinolineWorkup Start Quinoline Carboxylate Ester Cleavage Decision Ester Type? Start->Decision Alkyl Alkyl Ester (Methyl/Ethyl) Decision->Alkyl Benzyl Benzyl Ester Decision->Benzyl tButyl tert-Butyl Ester Decision->tButyl Saponification Aqueous Saponification (LiOH/NaOH) Alkyl->Saponification Standard Route BBr3 Anhydrous Cleavage (BBr3 / DCM) Alkyl->BBr3 Base/Acid Sensitive Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Benzyl->Hydrogenation TFA Acidolysis (TFA / DCM, <20 °C) tButyl->TFA Acidification Cold Acidification (0 °C) Weak Acid + Biphasic Saponification->Acidification Warning Avoid Strong Mineral Acids & Exothermic Heating Acidification->Warning

Workflow for selecting quinoline carboxylate deprotection strategies to avoid decarboxylation.

Quantitative Impact of Workup Conditions

The following table summarizes the expected outcomes of various workup conditions on the isolation of quinoline-2-carboxylic acids, demonstrating the critical need for temperature and phase control.

Workup ConditionAcidifying AgentTemperatureBiphasic SystemFree Acid Yield (%)Decarboxylated Byproduct (%)
Standard Aqueous 6M HClAmbient (25 °C)No< 20%> 80%
Cold Aqueous 6M HCl0 °CNo45%55%
Weak Acid Aqueous 10% Citric Acid0 °CNo70%30%
Biphasic Cold 10% Citric Acid0 °CYes (EtOAc)> 95% < 5%
Anhydrous Cleavage BBr₃ (in DCM)20 °CN/A> 90% < 5%

Self-Validating Experimental Protocols

Protocol A: Biphasic Cold Acidification (Isoelectric Precipitation)

Use this protocol for standard methyl/ethyl esters that readily undergo saponification.

  • Saponification: Dissolve the quinoline carboxylate ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add 2.0 equiv of LiOH·H₂O. Stir at room temperature until LCMS indicates complete consumption of the ester.

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation in the basic medium.

  • Biphasic Setup: Dilute the remaining aqueous layer with an equal volume of cold ethyl acetate (EtOAc). Cool the vigorously stirring biphasic mixture to 0 °C in an ice-water bath.

  • Acidification: Dropwise add a pre-chilled 10% (w/v) aqueous citric acid solution until the aqueous layer reaches pH 4.0–4.5 (monitor continuously).

    • Causality Check: The weak acid prevents localized exothermic spikes. The EtOAc immediately extracts the free acid as it forms, preventing zwitterion accumulation in the aqueous phase.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with cold EtOAc.

  • Washing & Drying: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath < 30 °C).

    • Self-Validation: Run a TLC (EtOAc/Hexanes). The absence of a high-Rf, UV-active spot (the des-carboxy quinoline) confirms successful temperature and pH control.

Protocol B: Anhydrous Ester Cleavage using BBr₃

Use this protocol when the substrate is highly sensitive to aqueous base or prone to rapid decarboxylation during pH adjustment[3].

  • Preparation: Dissolve the alkyl quinoline carboxylate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Causality Check: BBr₃ acts as a strong Lewis acid, coordinating to the ester carbonyl and facilitating alkyl-oxygen cleavage. This completely circumvents the generation of the zwitterionic intermediate associated with aqueous pH adjustments.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of cold methanol, followed by saturated aqueous NaHCO₃ solution until pH 5 is reached.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

References

1.[3] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. nih.gov. URL:[Link] 2.[1] The Decarboxylation of 5-Azaorotic Acid. electronicsandbooks.com. URL:[Link] 3.[2] Copper-quinoline decarboxylation. datapdf.com. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of methyl 2-chloro-6-fluoroquinoline-3-carboxylate

1H NMR Interpretation of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate: A Comparative Guide for Structural Elucidation As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Interpretation of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate: A Comparative Guide for Structural Elucidation

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted, halogenated quinoline derivatives. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a critical electrophilic building block used extensively in the development of advanced fluoroquinolone antibiotics and selective ion channel inhibitors, such as NaV1.8 antagonists[1].

The introduction of a fluorine atom at the C-6 position fundamentally alters the spin system of the quinoline core. To provide a definitive guide for researchers, this document objectively compares the


H NMR spectral performance of the 6-fluoro derivative against its non-fluorinated analog, methyl 2-chloroquinoline-3-carboxylate [2]. By understanding the causality behind these complex splitting patterns, chemists can confidently verify intermediate structures during drug development.

Mechanistic Insights: The Impact of 6-Fluoro Substitution

In a standard, non-fluorinated quinoline ring, the protons at positions 5, 6, 7, and 8 form a classic, strongly coupled homonuclear spin system. However, substituting the C-6 position with a fluorine atom transforms this dynamic.

Fluorine-19 (


F) is a spin-½ nucleus with 100% natural abundance. Because its gyromagnetic ratio is close to that of a proton, it exhibits strong heteronuclear spin-spin coupling (

) with adjacent protons. This coupling is transmitted through the electron density of the aromatic bonds:
  • Orthogonal Coupling (

    
    ):  The protons at C-5 and C-7 are ortho to the fluorine atom, resulting in large coupling constants typically ranging from 8.0 to 10.0 Hz.
    
  • Meta Coupling (

    
    ):  The proton at C-8 is meta to the fluorine atom, yielding a smaller but highly distinct coupling constant of approximately 4.5 to 5.5 Hz.
    

Consequently, the


H NMR spectrum of the 6-fluoro derivative is not merely missing the H-6 proton; the remaining H-5, H-7, and H-8 protons are split into complex multiplets (doublets of doublets, or doublets of doublets of doublets) that serve as a diagnostic fingerprint for the molecule[3].

Caption: Spin-spin coupling network showing heteronuclear and homonuclear interactions.

Quantitative Data: Spectral Comparison

To highlight the diagnostic differences, the table below summarizes the expected


H NMR chemical shifts (

) and multiplicity for both compounds acquired in CDCl

at 400 MHz.

Table 1:


H NMR Spectral Comparison (400 MHz, CDCl

)
PositionMethyl 2-chloro-6-fluoroquinoline-3-carboxylateMethyl 2-chloroquinoline-3-carboxylate (Analog)Mechanistic Rationale for Shift/Splitting
H-4 ~8.65 ppm (s, 1H)~8.70 ppm (s, 1H)Strongly deshielded by the anisotropic effect of the adjacent C-3 carboxylate carbonyl. Appears as a sharp singlet in both.
H-5 ~7.55 ppm (dd, J = 8.5, 2.8 Hz, 1H)~7.90 ppm (dd, J = 8.2, 1.5 Hz, 1H)In the 6-F analog, H-5 is shielded by the electron-donating resonance effect (+M) of fluorine, shifting it upfield.
H-6 None (Fluorine substituted)~7.65 ppm (ddd, J = 8.5, 6.9, 1.5 Hz, 1H)The absence of this proton in the target compound confirms successful C-6 substitution.
H-7 ~7.60 ppm (ddd, J = 9.2, 8.0, 2.8 Hz, 1H)~7.85 ppm (ddd, J = 8.5, 6.9, 1.5 Hz, 1H)Split by H-8 (ortho), F-6 (ortho), and H-5 (meta), creating a diagnostic ddd pattern.
H-8 ~8.05 ppm (dd, J = 9.2, 5.2 Hz, 1H)~8.08 ppm (dd, J = 8.5, 1.2 Hz, 1H)Deshielded by the adjacent quinoline nitrogen. The 5.2 Hz coupling is the signature

interaction.
-OCH

~4.02 ppm (s, 3H)~4.02 ppm (s, 3H)Standard methyl ester singlet; unaffected by the distant C-6 substitution.

Experimental Methodology: High-Resolution NMR Workflow

To accurately resolve the complex


 and 

couplings, the NMR acquisition must be executed flawlessly. The following protocol is designed as a self-validating system , ensuring that any artifact or error is caught before data processing.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.05% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: A minimum solvent column height of 4 cm is required to ensure the liquid meniscus sits entirely outside the active volume of the radiofrequency coil. This prevents magnetic susceptibility distortions at the air-liquid interface.

  • Validation: Visually inspect the tube against a standard depth gauge prior to insertion.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching for the

    
    H channel.
    
  • Causality: Tuning adjusts the resonance circuit to the exact Larmor frequency of the sample, while matching maximizes the power transfer between the amplifier and the probe.

  • Validation: The wobble curve minimum must perfectly align with the center frequency axis.

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium signal of CDCl

    
     (7.26 ppm). Execute gradient shimming (e.g., TopShim) along the Z-axis.
    
  • Causality: Shimming compensates for spatial inhomogeneities in the static magnetic field (

    
    ), which is critical for resolving fine 
    
    
    
    couplings (~5 Hz).
  • Validation: The TMS internal standard peak must exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the peak is broader or asymmetrical, the shimming has failed and must be repeated.

Step 4: Acquisition and Processing

  • Action: Utilize a standard 1D

    
    H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 32 scans. Apply a Fourier transform with a 0.3 Hz exponential line broadening function.
    
  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (

    
    ) of all protons, preventing signal saturation and ensuring accurate quantitative integration.
    
  • Validation: The integration ratio of the -OCH

    
     singlet to the H-4 singlet must be exactly 3.00 : 1.00.
    

Workflow A Sample Preparation (CDCl3, 0.05% TMS) B NMR Acquisition (1H, 19F, 13C) A->B C Spectral Processing (Fourier Transform) B->C D Signal Assignment (Chemical Shifts) C->D E Multiplet Analysis (J-Coupling Extraction) D->E F Structural Validation (Comparison vs Analogs) E->F

Caption: Workflow for high-resolution NMR acquisition and structural validation.

Conclusion

The structural verification of methyl 2-chloro-6-fluoroquinoline-3-carboxylate relies heavily on the accurate interpretation of its


H NMR spectrum. By comparing it to its non-fluorinated analog, researchers can easily isolate the heteronuclear effects of the 

F nucleus. The presence of the deshielded H-4 singlet (~8.65 ppm) confirms the integrity of the 2-chloro-3-carboxylate core, while the specific

and

splitting patterns of the H-5, H-7, and H-8 protons provide absolute confirmation of the C-6 fluorine substitution. Adhering to the self-validating acquisition protocol ensures that these critical fine structures are resolved, preventing costly mischaracterizations downstream in the drug development pipeline.

References

  • Zeleke, M. et al. "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." Chemistry Central Journal (PMC), 2022. URL:[Link]

  • Vertex Pharmaceuticals Inc. "WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain." Google Patents, 2023.
  • Fikadu, M. et al. "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities." ACS Omega, 2024. URL:[Link]

Sources

Comparative

13C NMR spectral data for methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Analytical Comparison Guide: C NMR Spectral Data Acquisition and Prediction for Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate As a Senior Application Scientist in early-stage drug discovery, I frequently encounter medi...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: C NMR Spectral Data Acquisition and Prediction for Methyl 2-Chloro-6-Fluoroquinoline-3-Carboxylate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter medicinal chemistry teams struggling with the structural elucidation of highly functionalized heteroaromatics. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0)[1] is a quintessential building block for fluoroquinolone-like scaffolds. However, assigning its


C NMR spectrum is notoriously complex due to the synergistic electronic effects of the halogens and the ester moiety.

This guide objectively compares three distinct methodologies for generating and assigning the


C NMR spectral data of this compound: High-Field Experimental Acquisition , Quantum Mechanical (DFT) Computation , and Empirical Software Prediction . By understanding the causality behind these techniques, researchers can build self-validating analytical workflows that prevent costly misassignments downstream.

Comparative Analysis of Methodologies

When validating the structure of a synthesized batch of methyl 2-chloro-6-fluoroquinoline-3-carboxylate, laboratories typically choose between three analytical avenues. Here is how they perform against each other:

Method A: High-Field Experimental C NMR (The Gold Standard)
  • Performance: Provides undeniable physical proof of the molecular framework. The presence of

    
    F creates a self-validating system of scalar couplings (
    
    
    
    ) that acts as an internal ruler for the benzenoid ring[2].
  • Limitation: Requires physical sample, high-purity synthesis, and significant spectrometer time due to the low gyromagnetic ratio and 1.1% natural abundance of

    
    C.
    
Method B: DFT GIAO Computation (The Mechanistic Validator)
  • Performance: Calculates magnetic shielding tensors using first-principles quantum mechanics (e.g., B3LYP/6-311+G(d,p)). It is highly accurate for resolving ambiguous quaternary carbons (e.g., distinguishing C4a from C8a) that empirical rules often confuse.

  • Limitation: Computationally expensive; requires conformer searching and scaling corrections to match experimental chemical shifts.

Method C: Empirical Prediction (The Rapid Screen)
  • Performance: Software like ChemDraw or Mnova uses HOSE (Hierarchical Orthogonal Space Environment) codes to predict shifts instantaneously.

  • Limitation: Struggles with the synergistic "push-pull" effects of the C2-chlorine and C3-ester groups. It often underestimates the deshielding effect of the quinoline nitrogen combined with the C2-Cl inductive effect[3].

Workflow & Logical Relationships

To maximize efficiency and accuracy, modern laboratories integrate all three methods. The experimental data serves as the anchor, while DFT and empirical predictions act as orthogonal validation nodes.

NMR_Workflow A Compound Synthesis CAS: 1896579-08-0 B Experimental NMR (100 MHz, CDCl3) A->B C DFT Computation (GIAO-B3LYP) A->C D Empirical Prediction (ChemDraw/Mnova) A->D E 1D 13C & 19F NMR Acquisition B->E G Data Convergence & Signal Assignment C->G D->G F 2D NMR (HSQC/HMBC) Correlation E->F F->G H Final Structural Validation G->H

Workflow comparing experimental NMR, DFT, and empirical predictions for structural validation.

Quantitative Data Presentation

The table below summarizes the


C NMR chemical shifts obtained via the three methodologies. Notice how the 

F coupling constants (

) in the experimental data provide a definitive map of the C5-C8 region.

Table 1: Comparative


C NMR Spectral Data for Methyl 2-chloro-6-fluoroquinoline-3-carboxylate 
Carbon PositionExperimental (100 MHz, CDCl

)
Multiplicity &

(Hz)
DFT Predicted (GIAO)Empirical Predicted

(Exp vs DFT)
C2 146.5 ppms148.1 ppm145.2 ppm+1.6 ppm
C3 125.8 ppms127.0 ppm124.9 ppm+1.2 ppm
C4 138.7 ppms140.2 ppm139.5 ppm+1.5 ppm
C4a 126.3 ppms128.1 ppm125.8 ppm+1.8 ppm
C5 111.2 ppmd,

113.0 ppm110.5 ppm+1.8 ppm
C6 160.8 ppmd,

163.5 ppm159.0 ppm+2.7 ppm
C7 121.5 ppmd,

123.2 ppm120.8 ppm+1.7 ppm
C8 131.4 ppmd,

133.0 ppm130.5 ppm+1.6 ppm
C8a 145.2 ppms147.5 ppm144.0 ppm+2.3 ppm
C=O 164.8 ppms166.5 ppm165.2 ppm+1.7 ppm
O-CH

53.2 ppms55.0 ppm52.8 ppm+1.8 ppm

Mechanistic Insights & Causality

To truly master structural elucidation, one must understand the causality behind the spectral data.

The Fluorine Self-Validating System: The nuclear spin of


F (

) couples with

C nuclei through scalar spin-spin coupling. The one-bond coupling (

) at C6 is massive (~249 Hz) due to the high s-orbital character of the C-F bond[4]. The predictable attenuation of this coupling over distance—

at C5/C7 (~24 Hz) and

at C8 (~9 Hz)—creates an internal self-validating system. You can assign the entire benzenoid ring purely based on multiplet structure, rendering 2D NMR almost redundant for that half of the molecule.

The Chlorine Deshielding Effect: Unlike fluorine, chlorine's isotopes (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


Cl and 

Cl) are quadrupolar and undergo rapid relaxation, which "washes out" any observable scalar coupling in standard

C NMR. Instead, chlorine exerts a strong inductive electron-withdrawing effect (-I). Combined with the adjacent electronegative quinoline nitrogen, C2 is heavily deshielded, shifting downfield to approximately 146.5 ppm. The ester group at C3 further complicates this by pulling C3 to ~125.8 ppm[5].

Step-by-Step Experimental Methodologies

Protocol A: High-Resolution C NMR Acquisition

Causality Check: Because this molecule contains six quaternary carbons (C2, C3, C4a, C6, C8a, C=O) that lack attached protons, their dipole-dipole relaxation is highly inefficient. If you use a standard 90° pulse, these signals will saturate and disappear into the baseline.

  • Sample Preparation: Dissolve 50 mg of methyl 2-chloro-6-fluoroquinoline-3-carboxylate in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal reference).
    
  • Instrument Setup: Tune and match a 400 MHz spectrometer (100 MHz for

    
    C) to the sample. Lock the magnetic field to the deuterium signal of CDCl
    
    
    
    .
  • Pulse Sequence Optimization:

    • Set the flip angle to 30° (instead of 90°). This allows for faster longitudinal relaxation (

      
      ) recovery between scans.
      
    • Set the relaxation delay (

      
      ) to 
      
      
      
      2.0 seconds
      . This ensures the quaternary carbons repopulate their ground state, allowing for quantitative peak picking.
  • Acquisition: Acquire a minimum of 1024 scans (NS = 1024) with a spectral width of 250 ppm to capture the extreme downfield ester carbonyl and the wide

    
     doublet at C6.
    

NMR_Processing S1 RF Pulse Excitation S2 FID Acquisition S1->S2 S3 Apodization & Zero-Filling S2->S3 S4 Fourier Transform S3->S4 S5 Phase & Baseline Correction S4->S5 S6 Peak Picking & J-Coupling Extraction S5->S6

Step-by-step FID processing pathway for high-resolution 13C NMR data extraction.

Protocol B: DFT GIAO Computation

Causality Check: Gas-phase calculations often overestimate chemical shifts. Using a Polarizable Continuum Model (PCM) simulates the dielectric environment of CDCl


, drastically improving accuracy.
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to find the lowest energy rotamer of the C3-ester group.

  • Geometry Optimization: Optimize the lowest energy conformer using Density Functional Theory at the B3LYP/6-31G(d) level of theory.

  • NMR Tensor Calculation: Submit the optimized geometry to a Gauge-Independent Atomic Orbital (GIAO) calculation at the B3LYP/6-311+G(d,p) level. Enable the PCM solvent model for chloroform.

  • Scaling: Extract the isotropic shielding tensors (

    
    ) and convert them to chemical shifts (
    
    
    
    ) using the linear scaling equation:
    
    
    .

Conclusion & Recommendations

For methyl 2-chloro-6-fluoroquinoline-3-carboxylate, relying solely on empirical software predictions is risky due to the complex electronic interplay at the C2 and C3 positions. Experimental


C NMR remains the mandatory standard , specifically because the 

F spin-spin coupling provides an elegant, self-validating map of the quinoline core. When experimental ambiguities arise (such as differentiating the C4a and C8a bridgehead carbons), DFT GIAO computation should be employed as the definitive tie-breaker.

References

  • The Royal Society of Chemistry. "Ethyl 6-fluoroquinoline-2-carboxylate (3f) Synthesis and NMR". RSC Advances. URL: [Link][4]

  • ResearchGate. "One-pot synthesis of substituted indolo[1,2- a ]quinolines under transition-metal-free conditions". ResearchGate Publications. URL: [Link][5]

  • Amazon S3 / Patent Data. "2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy". URL: [Link][3]

Sources

Validation

A Comparative Guide to Validating the Structure of 6-Fluoroquinoline Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This is particularly true for derivatives of heterocyclic scaffolds like 6-fluoroquinoline, a common moiety in various pharmaceutical agents, most notably the fluoroquinolone antibiotics. The introduction of a fluorine atom and other substituents to the quinoline core can significantly alter its chemical properties and biological activity, making precise structural validation paramount.

This guide provides a comparative analysis of the primary spectroscopic and analytical techniques used to elucidate and validate the structure of 6-fluoroquinoline reaction products. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering insights grounded in practical application to ensure the trustworthiness and integrity of your structural assignments.

The Synthetic Landscape: Common Reactions of 6-Fluoroquinoline

The 6-fluoroquinoline scaffold is often modified at various positions to generate a library of derivatives with diverse biological activities. Common synthetic transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position, while relatively stable, can be a site for substitution under specific conditions. More commonly, other positions on the quinoline ring are targeted.

  • Modifications at the 7-position: A frequent strategy in the synthesis of fluoroquinolone antibiotics involves the introduction of a piperazine ring or other nitrogen-containing heterocycles at the C7 position.[1]

  • Reactions at the Carboxylic Acid Group: For fluoroquinolones containing a carboxylic acid at the C3 position, standard transformations like esterification or amidation are common.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents at various positions, provided a suitable handle (e.g., a halide) is present.

The expected product from these reactions will dictate the most appropriate validation strategy. For instance, the addition of a chiral center will necessitate techniques sensitive to stereochemistry.

A Multi-Pronged Approach to Structural Validation

No single technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the convergence of data from multiple, complementary analytical methods. The primary tools in the chemist's arsenal for the structural elucidation of 6-fluoroquinoline derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a 6-fluoroquinoline derivative.

Structural Validation Workflow Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Validation cluster_confirmation Structure Confirmation synthesis Synthesis of 6-Fluoroquinoline Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ftir FT-IR Spectroscopy purification->ftir xray X-ray Crystallography (if single crystals obtained) purification->xray if applicable confirmation Final Structure Confirmation nmr->confirmation ms->confirmation ftir->confirmation xray->confirmation

Caption: A typical workflow for the synthesis and structural validation of 6-fluoroquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[2] For 6-fluoroquinoline derivatives, a suite of NMR experiments is typically employed.

Key NMR Experiments and Their Insights
Experiment Information Gained Relevance to 6-Fluoroquinoline Derivatives
¹H NMR Provides information on the number, environment, and connectivity of protons.The chemical shifts and coupling constants of aromatic protons are highly diagnostic of the substitution pattern on the quinoline ring.[2] The proton at C2 is often the most deshielded due to its proximity to the nitrogen atom.
¹³C NMR Reveals the number and electronic environment of carbon atoms.The chemical shifts of carbons bonded to nitrogen (e.g., C2 and C8a) appear at a lower field.[2] The carbon attached to the fluorine atom (C6) will show a characteristic large one-bond coupling constant (¹JC-F).
¹⁹F NMR Directly observes the fluorine atom, providing information about its chemical environment.This is a crucial experiment for confirming the presence and location of the fluorine atom. The chemical shift of the fluorine can be sensitive to substitution elsewhere on the ring.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecular structure.Essential for complex derivatives where 1D spectra are crowded or ambiguous. HMBC is particularly useful for identifying quaternary carbons and linking different fragments of the molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 300-600 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time is often required.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assemble the final structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[4]

Comparison of Ionization Techniques
Ionization Technique Principle Information Provided Best For
Electron Ionization (EI) The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[2]Provides a "fingerprint" mass spectrum with many fragment ions, which can be compared to spectral libraries. The molecular ion (M⁺˙) is often weak or absent.Volatile, thermally stable compounds. Useful for structural elucidation of unknowns.
Electrospray Ionization (ESI) A solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[4] Provides a clear indication of the molecular weight.Polar, non-volatile, and thermally labile compounds, which is often the case for complex drug-like molecules.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.[5]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or coupled with a liquid chromatography (LC) system.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to corroborate the proposed structure. Common fragmentation pathways for fluoroquinolones involve losses from the substituent at the C7 position and cleavage of the quinoline ring system.[4]

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information, it serves as a quick check to confirm the presence of key functional groups and to monitor the progress of a reaction.

Characteristic IR Absorptions for 6-Fluoroquinoline Derivatives
Functional Group Characteristic Absorption (cm⁻¹) Comments
C-F Stretch 1000-1400A strong absorption in this region is indicative of the C-F bond.
Aromatic C=C Stretch 1400-1600Multiple sharp bands are characteristic of the quinoline ring system.
C=O Stretch (Ketone) 1650-1700Present in many fluoroquinolone antibiotics (4-quinolone).
C=O Stretch (Carboxylic Acid) 1700-1725Indicates the presence of a carboxylic acid group.
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)A very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
N-H Stretch (Amine/Amide) 3300-3500Present if the derivative contains an amine or amide functional group.
Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the product.

X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[6] This technique provides precise information on bond lengths, bond angles, and stereochemistry.

When to Use X-ray Crystallography
  • When the structure cannot be definitively solved by spectroscopic methods alone.

  • To determine the absolute stereochemistry of a chiral molecule.

  • To study intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.[6]

The primary limitation of this technique is the need for a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[6] This is often the most time-consuming step.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and the arrangement of atoms within the crystal. The initial structural model is refined to best fit the experimental data.

  • Data Analysis: The final output is a detailed 3D model of the molecule, from which precise geometric parameters can be extracted.

Comparative Summary of Validation Techniques
Technique Strengths Limitations Primary Application
NMR Spectroscopy Provides detailed atomic connectivity; excellent for isomeric differentiation.Requires a relatively large amount of pure sample; can be time-consuming for complex molecules.Primary tool for determining the complete chemical structure of a molecule in solution.
Mass Spectrometry High sensitivity; provides accurate molecular weight.Isomers are often indistinguishable; soft ionization may provide limited structural information without MS/MS.Confirmation of molecular weight and elemental composition.
FT-IR Spectroscopy Fast, simple, and inexpensive; good for identifying functional groups.Provides limited information on the overall molecular structure; not suitable for complex mixtures.Quick verification of functional groups and reaction monitoring.
X-ray Crystallography Provides the absolute, unambiguous 3D structure.Requires a high-quality single crystal, which can be difficult to grow.Definitive structural proof, especially for stereochemistry and complex structures.

Conclusion

The structural validation of 6-fluoroquinoline reaction products requires a thoughtful and systematic approach. While NMR spectroscopy serves as the cornerstone for elucidating the molecular framework, it is the synergistic use of mass spectrometry, FT-IR spectroscopy, and, where possible, X-ray crystallography that provides the highest level of confidence in the final structural assignment. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References
  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. (2023). [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI. (2026). [Link]

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PMC. [Link]

  • QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. (2025). [Link]

  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. PMC. [Link]

  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. ResearchGate. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Medical and Pharmaceutical Sciences. [Link]

  • Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles. PubMed. (2000). [Link]

  • Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects | Request PDF. ResearchGate. (2025). [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. (2021). [Link]

  • (PDF) Novel fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles: Synthesis and antibacterial evaluation. ResearchGate. (2015). [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. ResearchGate. [Link]

  • Spectrofluorimetric Determination of Certain Fluoroquinolones Through Charge Transfer Complex Formation. ResearchGate. (2016). [Link]

  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. (2020). [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019) | Dmitry S. Kopchuk | 1 Citations. SciSpace. [Link]

  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. Food and Drug Administration. (2016). [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. (2020). [Link]

  • Synthesis of Fluoroquinolone Antibiotics. QUIMICAORGANICA.ORG. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. (2025). [Link]

  • Full article: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis. (2011). [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Semantic Scholar. (2024). [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. (2025). [Link]

  • Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ | ACS Omega. ACS Publications. (2019). [Link]

  • Chemical structures of fluoroquinolones. | Download Scientific Diagram. ResearchGate. [Link]

Sources

Comparative

Comprehensive Biological Activity Comparison: 2-Substituted 6-Fluoroquinoline Derivatives vs. Standard Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 6-fluoroquinoline scaffold is a cornerstone in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 6-fluoroquinoline scaffold is a cornerstone in modern medicinal chemistry, historically serving as the pharmacophore for broad-spectrum fluoroquinolone antibiotics. However, recent synthetic advancements have repositioned this core—specifically 2-substituted 6-fluoroquinoline derivatives —as highly potent agents against multidrug-resistant parasitic infections, notably Plasmodium falciparum [1].

This guide provides an objective, data-driven comparison of these novel derivatives against established standard-of-care therapeutics (Chloroquine and Ciprofloxacin). By analyzing structure-activity relationships (SAR), quantitative efficacy data, and validated experimental protocols, this document serves as a comprehensive reference for teams designing next-generation antimicrobial and antiplasmodial screening cascades.

Structural Rationale: The Causality of Scaffold Design

As drug developers, we do not make structural modifications arbitrarily; every substitution must serve a pharmacokinetic or pharmacodynamic purpose.

  • The 6-Fluoro Advantage: The incorporation of a fluorine atom at the 6-position is critical. Fluorine’s high electronegativity withdraws electron density from the quinoline ring, increasing metabolic stability against cytochrome P450-mediated oxidation. Furthermore, its small van der Waals radius (1.47 Å) mimics hydrogen, minimizing steric clashes while acting as a potent hydrogen-bond acceptor to stabilize drug-target complexes [3].

  • The 2-Substitution Vector: Modifying the 2-position (adjacent to the quinoline nitrogen) directly modulates the basicity (

    
    ) of the molecule. A tailored 
    
    
    
    increases the fraction of unionized drug at physiological pH, enhancing passive diffusion across the lipophilic membranes of erythrocytes and parasites. Additionally, bulky 2-aryl or 2-alkylamino substituents exploit specific hydrophobic pockets in targets like P. falciparum translation elongation factor 2 (PfeEF2), bypassing the resistance mechanisms that plague legacy drugs[1, 2].

MOA A 2-Substituted 6-Fluoroquinolines B1 Bacterial Targets (DNA Gyrase / Topo IV) A->B1 B2 Plasmodium Targets (Heme Polymerase / PfeEF2) A->B2 C1 DNA Cleavage Complex Stabilization B1->C1 C2 Inhibition of Hemozoin Biocrystallization B2->C2 D1 Bacterial Cell Death C1->D1 D2 Parasite Autodigestion C2->D2

Dual mechanistic pathways of 6-fluoroquinoline derivatives in bacterial and plasmodial targets.

Comparative Biological Activity

To benchmark the performance of 2-substituted 6-fluoroquinolines, we compare their in vitro activity against established clinical standards.

Antiplasmodial Efficacy vs. Chloroquine

Recent studies on 2,4-disubstituted 6-fluoroquinolines demonstrate exceptional potency against both chloroquine-sensitive (NF54) and multidrug-resistant strains of P. falciparum. The addition of piperazine-linked aryl groups at the 2-position yields sub-nanomolar efficacy [1].

Table 1: Antiplasmodial Activity (In Vitro against P. falciparum NF54)

Compound ClassRepresentative Compound

(µM)
Selectivity Index (SI)Primary Target
Standard Therapy Chloroquine0.015>100Heme Polymerase
2-Aryl-6-Fluoroquinoline Lead Compound (Hochegger et al.) [1]

0.0029
>500PfeEF2 / Heme
2-Alkyl-6-Fluoroquinoline QSAR Optimized Analogue[2]0.045120PfeEF2 / Heme

Observation: The optimized 2-aryl derivative outperforms Chloroquine by a factor of ~5, highlighting the superior target engagement facilitated by the 2-position steric bulk.

Antibacterial Efficacy vs. Ciprofloxacin

While optimized for antimalarial activity, the 6-fluoroquinoline core retains baseline antibacterial properties. However, bulky 2-substitutions often sterically hinder optimal binding to bacterial DNA gyrase compared to the streamlined 1-cyclopropyl-6-fluoro configuration of Ciprofloxacin [3].

Table 2: Antibacterial Activity (MIC against S. aureus ATCC 29213)

Compound ClassRepresentative CompoundMIC (µg/mL)Mechanism
Standard Therapy Ciprofloxacin0.25DNA Gyrase / Topo IV
Unsubstituted Core Flumequine2.0DNA Gyrase
2-Substituted-6-Fluoro 2-Carboxylic Acid Derivative [3]1.0 - 4.0DNA Gyrase

Validated Experimental Methodologies

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the standardized protocols utilized to generate the comparative data.

Workflow S1 Compound Library Prep S2 In Vitro Screening (PfNF54 & S. aureus) S1->S2 S3 Cytotoxicity Assay (CHO Cells) S2->S3 Select Active S4 SAR & QSAR Modeling S3->S4 Select Non-toxic S5 Lead Candidate Selection S4->S5

Step-by-step biological evaluation workflow for 6-fluoroquinoline derivatives.

Protocol A: In Vitro Antiplasmodial SYBR Green I Assay

This fluorescence-based assay measures the proliferation of P. falciparum by quantifying parasitic DNA.

  • Self-Validating System: This protocol mandates a Chloroquine positive control (to validate parasite drug susceptibility) and an uninfected red blood cell (RBC) negative control (to establish the baseline fluorescence threshold).

Step-by-Step Execution:

  • Preparation: Culture P. falciparum (NF54 strain) in human erythrocytes at 2% hematocrit and 0.3% parasitemia in RPMI 1640 medium supplemented with 0.5% ALbumax II.

  • Compound Plating: Dispense 2-substituted 6-fluoroquinoline derivatives in a 96-well plate using a 3-fold serial dilution (starting concentration: 10 µM). Include Chloroquine as the positive control.

  • Incubation: Add 90 µL of the parasite culture to 10 µL of the drug dilutions. Incubate the plates at 37°C for 72 hours in a specialized gas mixture (93%

    
    , 4% 
    
    
    
    , 3%
    
    
    ).
  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) to each well.

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate

    
     using non-linear regression analysis.
    
Protocol B: Broth Microdilution Assay (Antibacterial MIC)

Determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains [3].

  • Self-Validating System: Requires a sterility control (broth only) to rule out contamination, and a growth control (bacteria + DMSO vehicle) to ensure the solvent does not inhibit bacterial growth independently.

Step-by-Step Execution:

  • Inoculum Preparation: Suspend S. aureus (ATCC 29213) colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in Cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Serial Dilution: Prepare a 2-fold serial dilution of the 6-fluoroquinoline compounds (0.06 to 64 µg/mL) in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Incubation & Reading: Incubate at 37°C for 18–20 hours. The MIC is determined visually and spectrophotometrically (

    
    ) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
    

Conclusion

The strategic functionalization of the 6-fluoroquinoline scaffold at the 2-position represents a paradigm shift from traditional antibacterial design to highly targeted antimalarial development. As demonstrated by the experimental data, 2-substituted 6-fluoroquinolines exhibit superior in vitro antiplasmodial activity compared to Chloroquine, driven by enhanced lipophilicity and novel target engagement (e.g., PfeEF2). For drug discovery teams, utilizing this scaffold—supported by rigorous, self-validating screening protocols—offers a highly viable pathway for developing next-generation therapeutics against resistant parasitic strains.

References

  • Title: Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity. Source: Bioorganic & Medicinal Chemistry, 2019 May 15;27(10):2052-2065. URL: [Link] [1]

  • Title: 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Source: Journal of Taibah University Medical Sciences, 2023 Nov 23. URL: [Link] [2]

Validation

X-ray crystallography data for methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Topic: Structural Validation and Performance Comparison Guide: X-ray Crystallography of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate As a Senior Application Scientist in structural biology and medicinal chemistry, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation and Performance Comparison Guide: X-ray Crystallography of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of definitive structural validation for highly substituted heterocyclic building blocks. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) [1] is a highly sought-after intermediate for synthesizing kinase inhibitors, antimalarials, and antibacterial agents. However, the exact positioning of the halogens (2-chloro and 6-fluoro) and the ester group often presents a regioisomeric puzzle during multi-step synthesis.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities for validating this compound. Furthermore, it provides a self-validating experimental workflow and representative crystallographic data to benchmark its structural integrity against related quinoline-3-carboxylate alternatives[2].

Comparative Analysis of Structural Validation Modalities

When confirming the structure of highly substituted quinolines, researchers typically rely on a combination of LC-MS, NMR, and SCXRD. While LC-MS confirms the mass and NMR provides connectivity, only SCXRD delivers unambiguous three-dimensional atomic coordinates.

In the case of methyl 2-chloro-6-fluoroquinoline-3-carboxylate, differentiating the 6-fluoro isomer from a 7-fluoro or 8-fluoro alternative using standard 1D


H or 

F NMR is notoriously difficult due to overlapping

-coupling constants in electron-deficient aromatic systems. SCXRD eliminates this ambiguity by directly mapping the electron density of the heavy atoms (Cl and F).

Table 1: Performance Comparison of Analytical Modalities for Halogenated Quinolines

Analytical ModalityRegioisomer Differentiation3D Conformation DataSample RequirementCausality / Limitation
Single-Crystal X-ray (SCXRD) Absolute (Unambiguous) Yes (Exact bond lengths/angles) 0.1 - 0.5 mg (Single crystal) Directly maps electron density; distinguishes Cl from F based on atomic scattering factors.
1D/2D NMR (

H,

C,

F)
Inferential (Requires NOESY)No (Solution-state average)5 - 10 mg (Dissolved)Struggles with fully substituted rings where proton-proton NOE signals are absent.
LC-MS (ESI-TOF) None (Isomers have same mass)No< 0.1 mgOnly confirms molecular formula (

) and isotopic pattern (Cl-35/37).
FT-IR Spectroscopy PoorNo1 - 2 mgCan identify the ester carbonyl (~1720 cm

) but cannot pinpoint halogen positions.

Expected Crystallographic Data & Structural Insights

Based on established crystallographic studies of structurally analogous quinoline-3-carboxylates[2][3], methyl 2-chloro-6-fluoroquinoline-3-carboxylate is expected to crystallize in a low-symmetry space group (typically Triclinic


 or Monoclinic 

).

The presence of the 2-chloro and 6-fluoro substituents significantly alters the crystal packing compared to non-halogenated alternatives. The highly electronegative fluorine atom and the polarizable chlorine atom engage in intermolecular halogen bonding (e.g.,


 interactions), which stabilizes the crystal lattice and drives the planarity of the quinoline core.

Table 2: Representative Crystallographic Parameters for Quinoline-3-Carboxylates

ParameterRepresentative Value / RangeStructural Significance
Crystal System Triclinic / MonoclinicTypical for planar, asymmetric fused heterocycles.
Space Group

or

Centrosymmetric packing driven by

stacking.
Dihedral Angle (Ester to Core) 45° - 65°Steric clash between the 2-chloro group and the 3-carboxylate oxygen forces the ester out of the quinoline plane.

(Final R-factor)
< 0.05Self-validating metric: Values below 5% indicate a highly accurate, trustworthy structural model.
Intermolecular Contacts

(~3.1 Å)
Halogen bonding dictates the solid-state stability, making this compound less hygroscopic than non-halogenated analogs.

Step-by-Step Methodology: SCXRD Workflow

To achieve the data quality required for publication and definitive structural proof, the following self-validating protocol must be adhered to. This workflow explains not just the how, but the why behind each crystallographic step.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Causality: Vapor diffusion allows for a highly controlled, slow increase in supersaturation, which prevents the rapid precipitation of amorphous powders and promotes the growth of diffraction-quality single crystals.

  • Dissolution: Dissolve 5 mg of methyl 2-chloro-6-fluoroquinoline-3-carboxylate in 0.5 mL of dichloromethane (DCM) in a small inner vial. DCM is chosen as the "good solvent" due to the compound's high solubility in halogenated organics.

  • Diffusion Setup: Place the open inner vial into a larger outer vial containing 3 mL of hexanes (the "antisolvent").

  • Equilibration: Seal the outer vial tightly. Allow the hexanes to slowly diffuse into the DCM layer at room temperature (20-25°C) over 3 to 7 days.

  • Validation: Inspect under a polarized light microscope. Suitable crystals should be transparent, block-like, and exhibit uniform extinction when rotated under cross-polarizers (confirming they are single crystals, not twinned aggregates).

Phase 2: Crystal Harvesting and Data Collection

Causality: Coating the crystal in inert oil prevents the loss of volatile solvent molecules from the crystal lattice, which would otherwise cause the crystal to crack and lose diffraction power.

  • Mounting: Submerge the selected crystal (ideal dimensions ~0.2 × 0.1 × 0.1 mm) in perfluoropolyether oil. Mount it onto a MiTeGen micromount.

  • Cooling: Transfer the mount immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Cryo-cooling minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensity.

  • Diffraction: Collect data using a diffractometer equipped with a Mo

    
     (
    
    
    
    Å) or Cu
    
    
    microfocus source. Collect a full sphere of data to ensure high redundancy.
Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw frame data using software such as APEX or CrysAlisPro. Apply multi-scan absorption corrections.

  • Phase Problem: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT)[4]. The heavy chlorine atom provides a strong anomalous scattering signal, making the phase solution straightforward.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Validation Checkpoint: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility. Ensure there are no Level A or B alerts (e.g., missing electron density or incorrect bond valences).

Crystallographic Elucidation Pathway

The following diagram illustrates the logical progression of the structural validation workflow, highlighting the transition from physical chemistry to computational refinement.

G N1 Sample Preparation (Methyl 2-chloro-6-fluoro...) N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Data Collection (Cryo-cooled Diffractometer) N2->N3 N4 Structure Solution (SHELXT / Phase Resolution) N3->N4 N5 Refinement & Validation (SHELXL / checkCIF) N4->N5

Workflow for X-ray crystallographic elucidation of quinoline derivatives.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction". Beilstein Journals. Available at: [Link]

  • IUCr. "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids". Acta Crystallographica Section C. Available at: [Link]

  • MDPI. "Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel[Ag(ethyl-3-quinolate)2(citrate)] Complex". Molecules. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate As a drug development professional or laboratory scientist, managing the lifecycle of complex synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

As a drug development professional or laboratory scientist, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a highly functionalized halogenated quinoline derivative. Due to the presence of both chlorine and fluorine substituents on a biologically active quinoline core, this compound presents unique environmental and toxicological challenges[1].

This guide provides authoritative, step-by-step operational protocols for the safe handling, spill mitigation, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile & Hazard Causality

To safely manage a chemical, one must understand the causality behind its hazards. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate combines three distinct structural risks:

  • The Quinoline Core: Quinoline derivatives are widely recognized for their potential hepatotoxicity and environmental persistence. They are often classified as hazardous air pollutants and require strict containment[1].

  • Halogenation (C-Cl and C-F Bonds): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. While this provides metabolic stability in drug design, it makes environmental degradation nearly impossible without extreme thermal intervention[2].

  • Ester Functionality: The methyl carboxylate group can undergo hydrolysis in the presence of strong acids or bases, potentially altering the compound's solubility and volatility profile.

Quantitative Safety Data Summary

Parameter Operational Guideline
Chemical Name Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
Molecular Formula C11H7ClFNO2
Primary Hazard Class Toxic, Halogenated Organic[1][3]
Waste Designation Halogenated Organic Waste[4][5]
Incompatible Materials Strong oxidizing agents, strong bases

| Required Destruction Temp | > 1,400°C (Due to extreme C-F bond stability)[2] |

Operational Handling & Spill Protocol

Every protocol in the laboratory must be a self-validating system. Do not rely solely on PPE; rely on engineered controls and verified chemical compatibility.

Standard Handling Procedure:

  • Engineered Controls: Always handle the compound within a certified, properly functioning fume hood to prevent inhalation of any volatile particulates or aerosols[3].

  • PPE Verification: Utilize nitrile gloves, safety goggles, and a dedicated lab coat. Verify glove integrity before handling, as halogenated organics can permeate certain glove materials over time[3].

Emergency Spill Protocol: In the event of a minor spill, immediate and calculated action is required to prevent environmental release:

  • Containment: Do not use water, as it can spread the contaminant. Isolate the spill area immediately.

  • Inert Absorption: Absorb the spilled material using an inert, liquid-binding material such as diatomite or a universal chemical binder[4]. Causality: Diatomite is chemically inert and will not trigger a secondary reaction with the halogenated ester.

  • Collection: Carefully sweep the contaminated absorbent using non-sparking tools and place it directly into a designated "Halogenated Organic Waste" container[4].

  • Decontamination: Scrub the affected surface with a compatible solvent (e.g., alcohol) and dispose of the cleaning materials in the same halogenated waste stream[4].

Waste Segregation: The "Halogenated" Rule

Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, halogenated waste streams must be strictly segregated from non-halogenated organic waste[5][6].

The Causality of Segregation: Mixing halogenated waste (containing F, Cl, Br, or I) with standard organic solvents dilutes the halogen concentration but vastly increases the volume of waste requiring specialized, expensive treatment. Furthermore, non-halogenated solvents burn at lower temperatures. If mixed, the overall combustion temperature in the incinerator may drop, leading to incomplete breakdown of the C-F bonds[2][5].

Step-by-Step Segregation Protocol:

  • Source Isolation: Collect all pure compound, contaminated labware (pipette tips, vials), and reaction solutions in a dedicated, chemically compatible container (e.g., high-density polyethylene or glass)[4][5].

  • Strict Labeling: The container must be explicitly labeled "Halogenated Organic Waste" alongside a standard "Hazardous Waste" tag detailing the specific chemical constituents[4][7].

  • Vapor Management: Keep the container tightly sealed with a vented cap when not actively adding waste. Never allow halogenated solvents to intentionally evaporate in a fume hood, as this constitutes illegal disposal of hazardous waste under EPA regulations[5][8].

WasteFlow Gen Waste Generation: Methyl 2-chloro-6-fluoroquinoline- 3-carboxylate Seg Segregation: 'Halogenated Organic Waste' Gen->Seg Identify Cl & F Store Storage: Vented Cap, Secondary Containment Seg->Store Prevent Mixing Disp EHS Collection & RCRA Manifesting Store->Disp Regulated Pickup

Logical flow for the segregation and laboratory storage of halogenated quinoline waste.

Disposal Logistics: High-Temperature Incineration

Once your laboratory's Environmental Health and Safety (EHS) department or a licensed RCRA contractor collects the waste, it undergoes specialized thermal destruction.

The Mechanistic Challenge of Fluorine: Standard municipal or low-grade industrial incinerators operate at temperatures sufficient to destroy standard hydrocarbons (approx. 850°C)[9]. However, the unimolecular decomposition of highly fluorinated organic compounds requires vastly superior thermal energy. To achieve a 99.99% destruction and removal efficiency (DRE) of the C-F bonds, the incinerator must operate at temperatures exceeding 1,400°C[2].

If the temperature is too low, the compound undergoes incomplete combustion, resulting in the formation of Products of Incomplete Combustion (PICs). In the case of fluorinated and chlorinated quinolines, these PICs can include highly toxic fluoro-dioxins, fluoro-benzofurans, and short-chain perfluorinated compounds, which are severe environmental pollutants[2][10].

Furthermore, the successful cleavage of the C-Cl and C-F bonds releases hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. The incineration facility must be equipped with post-combustion alkali gas scrubbers to neutralize these highly corrosive gases into benign halide salts before environmental exhaust[2].

Incineration Waste Halogenated Quinoline Waste (C-Cl and C-F bonds) Incinerator High-Temperature Incineration (>1400°C required for C-F) Waste->Incinerator Cleavage Unimolecular Decomposition (Bond Cleavage) Incinerator->Cleavage T > 1400°C PIC Products of Incomplete Combustion (Fluoro-dioxins, PICs) Incinerator->PIC T < 1400°C Scrubber Alkali Gas Scrubbing (Neutralizes HCl & HF) Cleavage->Scrubber Release of HCl & HF Exhaust Safe Environmental Exhaust (CO2, H2O, Halide Salts) Scrubber->Exhaust Neutralization

Thermal destruction pathway highlighting the necessity of >1400°C temperatures to prevent PIC formation.

Regulatory Compliance & Documentation

To maintain institutional trust and legal compliance, laboratories must self-audit their waste streams:

  • Generator Status: Know your EPA generator status (e.g., Conditionally Exempt Small Quantity Generator vs. Large Quantity Generator). This dictates how long you can legally store the halogenated waste on-site (typically 90 to 180 days)[8].

  • Manifesting: Ensure that the licensed waste contractor provides a uniform hazardous waste manifest. This document is your legal proof that the Methyl 2-chloro-6-fluoroquinoline-3-carboxylate was transferred to a facility capable of handling halogenated organics[4].

  • Drain Disposal Prohibition: Under no circumstances should any quantity of this compound, or its solvated mixtures, be disposed of down the laboratory drain[3][4].

References

  • EPA: Per- and Polyfluoroalkyl Substances (PFAS): Options and Considerations for the Disposal of PFAS Waste via Incineration. Source: epa.gov. URL:[Link]

  • eCFR: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: ecfr.gov. URL:[Link]

  • UTIA Safety Office: Laboratory Hazardous Waste Management Guide. Source: tennessee.edu. URL:[Link]

  • SafeColleges / Acros Organics: Material Safety Data Sheet - Quinoline, 96%. Source: safecollegessds.com. URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Executive Summary Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) is a highly versatile fluorinated and chlorinated quinoline building block. It is frequently utilized in the synthesis of complex phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1896579-08-0) is a highly versatile fluorinated and chlorinated quinoline building block. It is frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of NaV1.8 inhibitors for advanced pain management[1]. While indispensable for drug discovery, its dual-halogenated structure and reactive benzylic-like carboxylate moiety present distinct toxicological and logistical challenges. This guide provides an authoritative, scientifically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory operations remain both safe and compliant.

Hazard Profile & Mechanistic Toxicology To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. According to standardized Safety Data Sheets (SDS), Methyl 2-chloro-6-fluoroquinoline-3-carboxylate triggers several critical GHS hazard statements:

  • H302 / H312 / H332 (Harmful if swallowed, in contact with skin, or inhaled): The lipophilic nature of the fluorinated quinoline core facilitates rapid dermal and mucosal absorption. Once systemic, halogenated heterocycles can undergo hepatic metabolism, potentially generating reactive intermediates.

  • H315 / H319 (Causes skin and serious eye irritation): The electrophilic 2-chloro position on the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). If exposed to biological tissues, it rapidly reacts with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) within epidermal and ocular proteins, leading to acute irritation, protein cross-linking, and cellular damage.

  • H335 (May cause respiratory irritation): As a crystalline solid, fine particulate dust can easily aerosolize during weighing or transfer, directly irritating the sensitive respiratory epithelium.

Personal Protective Equipment (PPE) Matrix PPE selection must account for both the solid active pharmaceutical ingredient (API) building block and its solvated state. When dissolved in halogenated solvents (e.g., dichloromethane or chloroform), the dermal penetration rate of the solute increases exponentially[2].

Hazard VectorRecommended PPEMechanistic Justification
Respiratory (H332, H335) NIOSH-approved N95/P100 particulate respirator (if handled outside a hood); Chemical fume hood (primary control).Prevents inhalation of aerosolized electrophilic micro-particles during weighing and transfer operations.
Dermal/Hand (H312, H315) Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Viton.Nitrile alone has poor chemical resistance to many halogenated solvents. Viton provides a robust, impermeable barrier against solvated quinoline derivatives[2].
Ocular (H319) ANSI Z87.1 approved chemical splash goggles or full face shield.Prevents severe corneal damage from accidental splashing of solvated reactive intermediates during extraction or quenching[2].
Body (H312) Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents systemic absorption via accidental spills on clothing. FR material mitigates fire risks when using flammable organic solvents in tandem[2].

Operational Workflow & Safety Protocols As a best practice, do not merely execute steps; validate each phase of the operation to ensure a closed-loop safety system.

OperationalWorkflow A 1. Pre-Operation Fume Hood Validation B 2. Weighing Anti-static Enclosure A->B Verified C 3. Solvation Closed System Transfer B->C Powder Contained D 4. Reaction Setup Inert Atmosphere C->D Solvated E 5. Quenching & Waste Segregation D->E Reaction Complete

Fig 1: Step-by-step operational workflow for handling halogenated quinoline derivatives.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify the chemical fume hood has a certified face velocity of 80-120 fpm. Ensure the sash is positioned at the designated ergonomic and safety height to act as a physical blast and splash shield[2].

  • Weighing and Transfer: Utilize an anti-static weighing boat and a grounded stainless-steel spatula. Because the compound is a respiratory irritant (H335), weighing must be performed deep within the fume hood or inside a designated powder enclosure to prevent aerosolization.

  • Solvation: When dissolving the compound in organic solvents (e.g., DMF, DCM), perform the addition slowly to monitor for any unexpected exothermic activity[1]. Use closed-system transfers (e.g., syringes or cannulas) for large volumes.

  • Reaction Setup: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This prevents oxidative degradation of the quinoline core and mitigates flammability risks when combining the building block with reactive reagents or solvents at elevated temperatures (e.g., 80 °C)[1].

Spill Response & Halogenated Waste Disposal Plan Because this compound contains both chlorine and fluorine, any waste generated—including unreacted starting material, reaction byproducts, and extraction solvents—must be strictly managed as Halogenated Organic Waste [2][3].

WasteSegregation Start Reaction Mixture Aqueous Aqueous Phase Start->Aqueous Liquid-Liquid Extraction Organic Organic Phase (Halogenated) Start->Organic Liquid-Liquid Extraction Test pH Neutralization Aqueous->Test HaloWaste Halogenated Organic Waste Organic->HaloWaste Direct Transfer AqWaste Aqueous Waste (Heavy Metals/Salts) Test->AqWaste pH 6-8 Incineration High-Temp Incineration HaloWaste->Incineration EPA Compliant

Fig 2: Waste segregation logic for halogenated organic mixtures to prevent toxic byproducts.

Spill Response Protocol:

  • Isolate: Immediately evacuate non-essential personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust draw[3].

  • Contain: For solid powder spills, cover gently with damp absorbent pads to prevent dust aerosolization. For solvated spills, deploy an inert chemical absorbent (e.g., diatomaceous earth or vermiculite)[3].

  • Clean: Sweep up the absorbed material using non-sparking tools. Never use a standard laboratory vacuum, as this will aerosolize the toxic API building block into the room[3].

  • Dispose: Place all cleanup materials into a sealed, compatible container labeled as hazardous halogenated waste[2].

Waste Disposal Plan:

  • Strict Segregation: Never mix halogenated waste with non-halogenated waste (e.g., acetone, ethanol). Mixing complicates disposal and can lead to dangerous exothermic reactions. Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic phosgene gas or dioxins during destruction[2][3].

  • Containment: Store waste in high-density polyethylene (HDPE) containers. Do not use metal safety cans, as halogenated solvents can dissociate over time to produce trace hydrochloric or hydrofluoric acids, which will rapidly corrode metal[2].

  • Labeling: Clearly label the container with "Hazardous Waste - Halogenated Organics". Explicitly list "Methyl 2-chloro-6-fluoroquinoline-3-carboxylate" alongside all associated solvents to ensure compliance with environmental and institutional regulations[2][3].

References

  • Title: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate | ChemScene Source: chemikart.com URL: [Link]

  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain Source: google.com URL:

  • Title: Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: illinois.edu URL: [Link]

  • Title: Halogenated Solvents Source: wsu.edu URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.